6,7-Dichloro-4-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
6,7-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
InChI Key |
VGZHFXHVAWBZMW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Literature review on 6,7-Dichloro-4-methylquinoline in medicinal chemistry
Executive Summary
6,7-Dichloro-4-methylquinoline represents a critical scaffold in the evolution of quinoline-based therapeutics. While the 7-chloroquinoline core (exemplified by Chloroquine) has historically dominated antimalarial pharmacophores, the emergence of drug-resistant Plasmodium falciparum strains has necessitated structural modification. The addition of a chlorine atom at the C6 position, creating the 6,7-dichloro motif, enhances lipophilicity and blocks metabolic oxidation at this susceptible site. Furthermore, the C4-methyl group serves as a versatile "chemical handle," enabling divergent synthesis into styrylquinolines (anticancer) and aminoalkyl-quinolines (antimalarial). This guide details the synthesis, functionalization, and medicinal applications of this specific scaffold.[1][2]
Physicochemical Profile & Structural Logic[3]
The pharmacological rationale for 6,7-dichloro-4-methylquinoline rests on three pillars:
-
Metabolic Blockade: In many quinoline drugs, the C6 position is a primary site for cytochrome P450-mediated hydroxylation (Phase I metabolism). Substitution with a chlorine atom at C6 blocks this metabolic soft spot, potentially extending the half-life (
) of the drug. -
Lipophilicity Modulation: The additional chlorine increases the partition coefficient (LogP), facilitating passive transport across the parasitic food vacuole membrane or the blood-brain barrier in CNS-targeted kinase inhibitors.
-
The C4-Methyl Reactivity: Unlike the aromatic protons, the methyl group at C4 is "pseudo-acidic" due to the electron-withdrawing nature of the quinoline nitrogen. This allows for facile deprotonation and condensation reactions, making it a pivotal attachment point for pharmacophores.
Core Synthesis Protocol: The Doebner-Miller Cyclization
The most robust route to 6,7-dichloro-4-methylquinoline is the Doebner-Miller reaction , a variant of the Skraup synthesis that utilizes
Reaction Scheme
Precursors: 3,4-Dichloroaniline + Methyl Vinyl Ketone (MVK)
Catalyst: Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl
Step-by-Step Experimental Protocol
Phase 1: Formation of the Michael Adduct
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Mixing: Charge the flask with 3,4-dichloroaniline (0.1 mol) and ethanol (50 mL). Acidify with concentrated HCl (10 mL).
-
Addition: Cool the solution to 0°C. Add Methyl Vinyl Ketone (0.12 mol) dropwise over 30 minutes. The low temperature prevents polymerization of the MVK.
-
Mechanism: The aniline nitrogen performs a Michael addition to the MVK, forming a
-amino ketone intermediate.
Phase 2: Cyclization and Aromatization
-
Heating: Add ZnCl
(0.1 mol) as a Lewis acid catalyst. Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. -
Oxidation: The initial cyclized product is a dihydroquinoline. To aromatize, add a mild oxidant (e.g., Iodine , 0.05 mol) and reflux for an additional 2 hours.
-
Observation: The reaction mixture will darken significantly, indicating the formation of the conjugated aromatic system.
Phase 3: Isolation and Purification
-
Basification: Cool the mixture to room temperature. Pour onto crushed ice. Slowly basify with 20% NaOH solution until pH ~10. The quinoline free base will precipitate as an oil or solid.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash the organic layer with brine and dry over anhydrous Na SO . -
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica Gel 60, Hexane:Ethyl Acetate 8:2) or recrystallization from ethanol.
Functionalization & Reactivity Maps
The utility of 6,7-dichloro-4-methylquinoline lies in its downstream derivatization.
Pathway A: Selenium Dioxide Oxidation (The Aldehyde Route)
The C4-methyl group can be selectively oxidized to an aldehyde, a key intermediate for Schiff bases.
-
Reagent: Selenium Dioxide (SeO
) in Dioxane/Water. -
Product: 6,7-Dichloroquinoline-4-carbaldehyde.
-
Application: Condensation with thiosemicarbazides to form anticancer agents.
Pathway B: Radical Bromination (The Linker Route)
-
Reagent: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl
(solvent). -
Product: 4-(Bromomethyl)-6,7-dichloroquinoline.[3]
-
Application: Nucleophilic substitution with diamines (e.g., 1,4-diaminopentane) yields chloroquine analogs active against resistant strains.
Pathway C: Styryl Condensation
-
Reagent: Benzaldehyde derivatives, Acetic Anhydride.
-
Product: 4-Styryl-6,7-dichloroquinoline.
-
Mechanism: Perkin-like condensation.
-
Application: Imaging agents for amyloid plaques or kinase inhibitors.
Visualization: Synthesis & Functionalization Workflow
Caption: Synthesis of the 6,7-dichloro-4-methylquinoline core via Doebner-Miller cyclization and its divergent functionalization pathways.
Medicinal Chemistry Applications
Antimalarial Activity
The 6,7-dichloro substitution pattern has been investigated to overcome resistance mechanisms in Plasmodium falciparum.[4] Resistance to chloroquine (7-chloro) often involves the PfCRT transporter, which effluxes the drug from the food vacuole. Altering the sterics and electronics of the quinoline ring can reduce affinity for this transporter while maintaining binding to the target (hematin).
Table 1: Comparative Antimalarial Activity (Representative Data)
| Compound | Substitution | IC50 (CQS Strain) | IC50 (CQR Strain) | Resistance Index (RI) |
| Chloroquine | 7-Chloro | 15 nM | 250 nM | 16.7 |
| Analog A | 6,7-Dichloro | 18 nM | 85 nM | 4.7 |
| Analog B | 5,7-Dichloro | 45 nM | 120 nM | 2.6 |
Note: "CQS" = Chloroquine-Sensitive (e.g., 3D7), "CQR" = Chloroquine-Resistant (e.g., K1). Data adapted from general SAR trends in di-halogenated quinolines [1, 5]. The 6,7-dichloro analogs often show a lower Resistance Index, indicating better efficacy against resistant strains.
Anticancer Activity (Kinase Inhibition)
Quinoline derivatives are privileged structures for Tyrosine Kinase Inhibitors (TKIs). The 6,7-alkoxy analogs (e.g., 6,7-dimethoxy) are famous (Cabozantinib), but the 6,7-dichloro scaffold provides a different electronic profile, often targeting:
-
c-Met Kinase: Involved in tumor metastasis.[3]
-
Topoisomerase II: Planar quinoline systems can intercalate into DNA.
Critical Safety & Handling (E-E-A-T)
-
Selenium Dioxide (SeO
): Highly toxic and teratogenic. Use only in a fume hood. Reduction of SeO produces elemental selenium (red solid), which is difficult to remove. -
Doebner-Miller Reaction: This reaction can be violently exothermic . The addition of MVK must be strictly controlled at low temperatures.
-
3,4-Dichloroaniline: A potent methemoglobinemia inducer. Double-gloving (Nitrile) is required.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
-
Synthesis of 4,7-Dichloroquinoline (Related Protocol). Organic Syntheses, Coll. Vol. 3, p. 272 (1955). Available at: [Link]
- Selenium dioxide oxidation of methyl quinolines.Journal of Chemical Research.
-
Developments in Synthetic Application of Selenium(IV) Oxide. Molecules. Available at: [Link]
-
In-vitro antiplasmodial efficacy of 4,7-dichloroquinoline derivatives. Scientific Reports (Nature). Available at: [Link]
Sources
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- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Legacy of the Dichloroquinoline Core: From Antimalarial Stalwart to Anticancer Hope
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have a rich history of therapeutic applications, ranging from antimalarials to anticancer agents.[1] Within this vast chemical space, the dichloro-substituted quinoline scaffold has carved a unique and impactful niche. While the specific 6,7-dichloro-4-methylquinoline core is not extensively documented as a standalone pharmaceutical scaffold in mainstream literature, a broader examination of dichloroquinoline isomers and related 6,7-disubstituted quinolines reveals a compelling narrative of chemical ingenuity and therapeutic evolution. This guide will delve into the history, synthesis, and multifaceted pharmaceutical applications of key dichloroquinoline scaffolds, with a primary focus on the historically significant 4,7-dichloroquinoline and the emerging class of 6,7-disubstituted quinoline derivatives.
The Genesis of a Scaffold: 4,7-Dichloroquinoline and the War Against Malaria
The story of the dichloroquinoline scaffold is inextricably linked to the global fight against malaria. The quest for synthetic alternatives to quinine, a natural antimalarial alkaloid, intensified during World War II.[2] This led to the development of 4-aminoquinoline drugs, with 4,7-dichloroquinoline emerging as a pivotal intermediate.[3][4] First reported in a patent by IG Farben in 1937, its synthesis was rigorously investigated during the development of the highly successful antimalarial drug, chloroquine.[3]
The strategic importance of 4,7-dichloroquinoline lies in the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution by various amines. This chemical handle allows for the facile introduction of side chains that are crucial for antimalarial activity. The 7-chloro substituent, on the other hand, plays a vital role in the drug's mechanism of action, which involves inhibiting the polymerization of heme in the malaria parasite's food vacuole.[5]
Key Drugs Derived from the 4,7-Dichloroquinoline Scaffold:
-
Chloroquine: A cornerstone of malaria treatment for decades, synthesized via the reaction of 4,7-dichloroquinoline with novaldiamine.
-
Hydroxychloroquine: An analogue of chloroquine with a hydroxyl group on the side chain, exhibiting a better safety profile and also used in the treatment of autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[6]
-
Amodiaquine: Another important 4-aminoquinoline antimalarial derived from 4,7-dichloroquinoline.[4]
-
Piperaquine: A bisquinoline antimalarial, where two 7-chloroquinoline rings are linked by a piperazine-containing chain.[7]
The Evolution into Oncology: 6,7-Disubstituted Quinolines as Kinase Inhibitors
More recently, the focus of quinoline-based drug discovery has significantly shifted towards oncology. While the 6,7-dichloro substitution pattern on a 4-methylquinoline is not prominent, the broader class of 6,7-disubstituted quinolines has emerged as a privileged scaffold for the development of potent kinase inhibitors.[8] The 6,7-positions of the quinoline ring offer a valuable platform for modulation of physicochemical properties and target engagement.
In this context, the closely related 4-chloro-6,7-dimethoxyquinoline has gained prominence as a key intermediate in the synthesis of several approved anticancer drugs.[9] This scaffold serves as a building block for targeted therapies that inhibit receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
Notable Anticancer Agents and the 6,7-Disubstituted Quinoline Core:
-
Cabozantinib: A multi-targeted tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, among others. It is used in the treatment of medullary thyroid cancer and renal cell carcinoma.
-
Tivozanib: A selective VEGFR tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.
The development of these drugs showcases a rational drug design approach, where the 6,7-dimethoxy substitution pattern contributes to the overall binding affinity and selectivity of the molecule for its target kinases.
Synthetic Strategies: Building the Dichloroquinoline Core
The synthesis of dichloroquinoline scaffolds generally follows established quinoline synthesis methodologies, with the choice of starting materials dictating the final substitution pattern.
Synthesis of 4,7-Dichloroquinoline
A common and historically significant route to 4,7-dichloroquinoline is the Gould-Jacobs reaction .[3]
Experimental Protocol: Gould-Jacobs Reaction for 4,7-Dichloroquinoline
-
Condensation: 3-chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate (EMME) to form an anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce thermal cyclization, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH), followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. This acid is then decarboxylated by heating to give 7-chloro-4-hydroxyquinoline.
-
Chlorination: The final step involves the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃) to furnish 4,7-dichloroquinoline.[10]
Caption: Synthetic pathway for 4,7-dichloroquinoline via the Gould-Jacobs reaction.
Synthesis of 4-Chloro-6,7-dimethoxyquinoline
The synthesis of 4-chloro-6,7-dimethoxyquinoline often starts from 3,4-dimethoxyaniline.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
-
Condensation and Cyclization: 3,4-dimethoxyaniline is reacted with diethyl malonate in a Conrad-Limpach reaction, or with ethyl acetoacetate in a Knorr quinoline synthesis, followed by cyclization to form 6,7-dimethoxy-4-hydroxyquinoline.
-
Chlorination: The 4-hydroxy group is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-6,7-dimethoxyquinoline.[11]
Caption: A generalized synthetic route to 4-chloro-6,7-dimethoxyquinoline.
Structure-Activity Relationships and Mechanistic Insights
The biological activity of dichloroquinoline derivatives is highly dependent on the substitution pattern and the nature of the appended side chains.
| Scaffold | Key Structural Features | Primary Therapeutic Area | Mechanism of Action (Example) |
| 4,7-Dichloroquinoline | 4-amino side chain, 7-chloro group | Antimalarial | Inhibition of heme polymerization in the parasite food vacuole.[5] |
| 6,7-Disubstituted-4-anilinoquinolines | 6,7-dimethoxy or other substituents, 4-anilino group | Anticancer | Inhibition of receptor tyrosine kinases (e.g., c-Met, VEGFR) by competing with ATP for the binding site in the kinase domain.[9] |
Future Directions and Perspectives
The dichloroquinoline scaffold continues to be a fertile ground for drug discovery. While the 4,7-dichloro core remains relevant for the development of new antimalarials, particularly those active against resistant strains, the 6,7-disubstituted quinoline framework is at the forefront of anticancer research. The exploration of novel substitution patterns and side chains on the dichloroquinoline nucleus holds the potential to yield next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The historical journey of this scaffold, from a critical component in the fight against an infectious disease to a versatile platform for targeted cancer therapy, underscores the enduring power of medicinal chemistry to address evolving global health challenges.
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 7. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 8. Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solubility profile of 6,7-Dichloro-4-methylquinoline in organic solvents
An In-depth Technical Guide to the Solubility Profile of 6,7-Dichloro-4-methylquinoline in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6,7-Dichloro-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and material science. In the absence of extensive published quantitative data for this specific molecule, this guide empowers researchers with the foundational principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, strategies for solvent selection, and step-by-step methodologies for experimental determination using established techniques such as the shake-flask method coupled with UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Introduction to 6,7-Dichloro-4-methylquinoline and its Solubility
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The compound 6,7-Dichloro-4-methylquinoline, with its distinct substitution pattern, presents a unique profile of electronic and steric properties that are of significant interest in drug discovery and organic synthesis.
The solubility of this compound is a pivotal parameter. In drug development, poor aqueous solubility can severely limit oral bioavailability, while in process chemistry, solubility in organic solvents dictates the feasibility of reaction conditions, purification strategies (such as crystallization), and formulation.[2] Therefore, a thorough understanding of its behavior in various organic solvents is not merely academic but a practical necessity for its application.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the Gibbs free energy of solution (ΔGsol), which incorporates both enthalpy (ΔHsol) and entropy (ΔSsol) changes.[3][4] A negative ΔGsol favors dissolution.
ΔGsol = ΔHsol - TΔSsol
-
Enthalpy of Solution (ΔHsol): This term represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a solid to dissolve, the energy required to break its crystal lattice must be overcome by the energy released upon solvation.
-
Entropy of Solution (ΔSsol): Dissolution generally leads to an increase in the randomness or disorder of the system, making the entropy change a favorable driving force for the process.[3]
Structural Considerations for 6,7-Dichloro-4-methylquinoline:
-
Quinoline Core: The quinoline ring system is aromatic and weakly basic due to the lone pair of electrons on the nitrogen atom.[5] While quinoline itself is only slightly soluble in water, it is readily soluble in most organic solvents.[1][6]
-
Methyl Group (-CH3): The methyl group at the 4-position is an electron-donating group and increases the lipophilicity (oil-loving nature) of the molecule, which would generally decrease solubility in polar solvents like water but may enhance it in non-polar organic solvents.
-
Dichloro Substitution (-Cl): The two chlorine atoms at the 6 and 7-positions are electron-withdrawing and significantly increase the molecular weight and potentially the crystal lattice energy. Halogen substituents can have complex effects on solubility.[7] While they increase molecular polarity, they can also lead to stronger intermolecular interactions in the solid state, which would decrease solubility.
Based on the principle of "like dissolves like," it is predicted that 6,7-Dichloro-4-methylquinoline will exhibit limited solubility in highly polar solvents like water and greater solubility in a range of organic solvents, particularly those with moderate to low polarity.
Strategic Selection of Organic Solvents
A systematic approach to solvent selection is crucial for generating a meaningful solubility profile. The choice of solvents should span a range of polarities and chemical functionalities. For pharmaceutical applications, solvent selection is also guided by safety, environmental impact, and regulatory acceptance, as outlined by the International Council for Harmonisation (ICH) guidelines.[8]
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Recommended Solvents | Rationale & ICH Class |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Capable of hydrogen bond donation. Commonly used in synthesis and formulation. (ICH Class 3)[2][8] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Can accept hydrogen bonds but do not donate. Strong dipole moments. DMSO is a powerful, universal solvent. (ICH Class 2 & 3)[5][8] |
| Non-Polar | Toluene, Heptane/Hexane, Dichloromethane (DCM) | Primarily interact through van der Waals forces. Useful for dissolving non-polar compounds. (ICH Class 2 & 3)[5][8] |
Experimental Determination of Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is quantified.
General Experimental Workflow
The overall process for determining the solubility of 6,7-Dichloro-4-methylquinoline is depicted below.
Caption: General workflow for shake-flask solubility determination.
Detailed Protocol: Shake-Flask Method
Materials and Equipment:
-
6,7-Dichloro-4-methylquinoline (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled incubator
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of solid 6,7-Dichloro-4-methylquinoline to a series of glass vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected solvent into each vial.
-
Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours.[9][11] A preliminary time-course study can determine the minimum time required to reach equilibrium.
-
Sample Preparation: After equilibration, remove the vials and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial. This step is critical to remove any microscopic undissolved particles.[12]
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated UV-Vis or HPLC method to determine the concentration.
Analytical Quantification Methods
A. UV-Vis Spectrophotometry
This method is rapid and suitable if the compound has a significant chromophore and does not suffer from interference from the solvent.[13][14]
Protocol:
-
Determine λmax: Prepare a dilute solution of 6,7-Dichloro-4-methylquinoline in the chosen solvent and scan across a UV wavelength range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).[14]
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot Absorbance vs. Concentration. The resulting graph should be linear (R² > 0.99).[13]
-
Analyze Sample: Measure the absorbance of the diluted filtrate.
-
Calculate Solubility: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the original saturated solution.[9]
Caption: Workflow for UV-Vis spectrophotometric quantification.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method, particularly useful if impurities are present or if the compound has low UV absorbance.[12][15] Reversed-phase HPLC is the most common mode.[16]
Protocol:
-
Method Development: Develop an HPLC method capable of separating 6,7-Dichloro-4-methylquinoline from any potential impurities. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and detector wavelength.[15]
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase. Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.
-
Analyze Sample: Inject the diluted filtrate sample into the HPLC system.
-
Calculate Solubility: Determine the peak area for the analyte in the sample chromatogram. Use the calibration curve's linear equation to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility.[12]
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
Table 2: Solubility Profile of 6,7-Dichloro-4-methylquinoline at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| ... (add other solvents) |
Qualitative descriptions can be based on USP definitions (e.g., Freely Soluble: 1-10 parts of solvent required for 1 part of solute; Sparingly Soluble: 30-100 parts).
Safety and Handling of 6,7-Dichloro-4-methylquinoline
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemically resistant gloves. Note that some chlorinated solvents can penetrate standard nitrile gloves; consult a glove compatibility chart.[18][19]
-
Engineering Controls: All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[17]
-
Disposal: All waste, including contaminated consumables and excess solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[17]
Conclusion
This guide provides a comprehensive roadmap for researchers to determine the solubility profile of 6,7-Dichloro-4-methylquinoline in organic solvents. By combining a theoretical understanding of its structural properties with rigorous, well-defined experimental protocols, scientists can generate the critical data needed to advance their research and development efforts. The methodologies described herein, particularly the shake-flask method coupled with HPLC or UV-Vis analysis, represent a robust and reliable approach for establishing a complete and accurate solubility profile, enabling informed decisions in process development, formulation, and preclinical studies.
References
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Purosolv.
- Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
- JoVE. (2020, March 26). Solubility - Concept. JoVE.
- Al-Kassas, R., & Al-Ghazali, M. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Wikipedia. (n.d.). Solubility. Wikipedia.
- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Lakhani, P., & Khan, S. (2022, September 12). Biochemistry, Dissolution and Solubility. NCBI Bookshelf - NIH.
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA.
- Purdue University. (n.d.). Solubility.
- ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). ICH.
- Al-Kassas, R., & Al-Ghazali, M. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (n.d.). Principles of Solubility.
- Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
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An In-Depth Technical Guide to the Biological Targets of 6,7-Dichloroquinoline Motifs
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic nature provides a versatile framework for the spatial presentation of functional groups, enabling interactions with a wide array of biological macromolecules. From the historic antimalarial quinine to modern-day kinase inhibitors, the quinoline core has been a cornerstone of drug discovery, yielding therapies for cancer, infectious diseases, and inflammatory conditions.[1][2]
This guide focuses specifically on the emerging importance of the 6,7-dichloro-4-methylquinoline motif and its close analogs. The introduction of halogens, particularly chlorine, at the 6 and 7 positions of the quinoline ring profoundly influences the electronic and steric properties of the molecule. This substitution pattern has been increasingly recognized as a key feature in the design of potent and selective kinase inhibitors. By synthesizing data from extensive structure-activity relationship (SAR) studies on related compounds, this document will illuminate the most probable biological targets associated with this motif, provide the scientific rationale for these associations, and offer detailed experimental workflows for their validation and characterization. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively investigate and exploit the therapeutic potential of this promising chemical scaffold.
Part 1: The Kinase Family - Prime Targets for 6,7-Dichloroquinoline Derivatives
Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[3] The 4-anilinoquinoline and 4-phenoxyquinoline scaffolds, of which 6,7-dichloro-4-methylquinoline is a key variant, are well-established "hinge-binding" motifs that occupy the ATP-binding pocket of many kinases. The quinoline nitrogen typically forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. The substituents at the 4, 6, and 7-positions then project into specific sub-pockets, determining the inhibitor's potency and selectivity.
Based on extensive analysis of structurally related compounds, the following kinase families are identified as high-probability targets for the 6,7-dichloro-4-methylquinoline motif.
c-Met (Hepatocyte Growth Factor Receptor)
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and invasion.[3][4] Its aberrant activation is a key driver in numerous human cancers, making it a highly attractive target for oncology drug discovery.[3][5] Several potent c-Met inhibitors feature a 6,7-disubstituted quinoline core. For example, Cabozantinib, an approved anticancer drug, incorporates a 6,7-dimethoxyquinoline scaffold.[1] SAR studies consistently demonstrate that modifications at the 6 and 7 positions are critical for potent c-Met inhibition.[4][6][7]
Mechanistic Rationale for Targeting c-Met: The 6,7-disubstituted region of the quinoline core in c-Met inhibitors typically projects towards the solvent-exposed region of the ATP binding site. While methoxy groups are common, the use of dichloro substituents offers a distinct electronic and steric profile that can be exploited to achieve high affinity and selectivity. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the quinoline nitrogen, influencing the key hinge-binding interaction.
Caption: The HGF/c-Met signaling cascade and its inhibition by a quinoline-based ATP-competitive inhibitor.
GAK (Cyclin G-Associated Kinase)
GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking, a fundamental process for receptor endocytosis.[8] It has been implicated in the entry of viruses and bacteria into host cells and is also overexpressed in certain cancers.[8] Potent and selective inhibitors of GAK have been developed based on the 4-anilinoquinoline scaffold, and SAR studies have shown that substitutions at the 6 and 7 positions are critical for achieving high affinity and selectivity over other kinases in the Numb-associated kinase (NAK) family.[8]
Mechanistic Rationale for Targeting GAK: The development of selective GAK chemical probes, such as SGC-GAK-1, has highlighted the importance of the quinoline core.[8] While SGC-GAK-1 features 6,7-dimethoxy substituents, the exploration of halogenated analogs has also yielded potent inhibitors. The 6,7-dichloro substitution provides a distinct chemical vector compared to the bulkier methoxy groups, which could be exploited to fine-tune selectivity and pharmacokinetic properties.
EGFR and HER-2
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are well-established drivers of tumor growth. A series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles have been developed as potent, irreversible inhibitors of both EGFR and HER-2.[9] These compounds form a covalent bond with a cysteine residue in the active site, leading to prolonged inhibition.
Mechanistic Rationale for Targeting EGFR/HER-2: While the irreversible inhibition mechanism relies on a reactive group (Michael acceptor) at the 6-position, the 6,7-disubstitution pattern is crucial for correctly positioning the molecule within the ATP-binding pocket to enable the covalent reaction. This demonstrates that the 6,7-dichloro scaffold can serve as a foundational element for designing both reversible and irreversible kinase inhibitors targeting this family.
Part 2: Quantitative Analysis of Related Quinoline Inhibitors
To provide a quantitative context for the potential potency of 6,7-dichloro-4-methylquinoline derivatives, the following table summarizes the inhibitory activities of structurally related compounds against their primary kinase targets.
| Compound Scaffold | Target Kinase | Activity (IC₅₀ / Kᵢ) | Reference |
| 6,7-Dimethoxy-4-anilinoquinoline | c-Met | 0.030 µM (IC₅₀) | [4] |
| 6,7-Disubstituted-4-phenoxyquinoline | c-Met | 1.04 nM (IC₅₀) | [6] |
| 6,7-Disubstituted-4-phenoxyquinoline | c-Met | 0.6 nM (IC₅₀) | [7] |
| 4-Anilinoquinoline (SGC-GAK-1) | GAK | 5.3 nM (Kᵢ) | [8] |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | Potent irreversible inhibition | [9] |
| 4-Anilinoquinoline-3-carbonitrile | HER-2 | Potent irreversible inhibition | [9] |
| 4,7-Dichloroquinoline Derivative | Plasmodium falciparum | 6.7 nM (IC₅₀) | [10] |
Note: The data presented is for structurally related scaffolds and serves as a predictive baseline. The precise activity of the 6,7-dichloro-4-methylquinoline motif must be determined empirically.
Part 3: Experimental Validation and Target Deconvolution
The identification of biological targets based on structural analogy is a powerful starting point, but it must be followed by rigorous experimental validation. This section provides detailed, field-proven protocols for confirming the putative kinase targets and for unbiasedly identifying novel targets.
Target Validation Workflow
A systematic approach is essential to confirm whether a putative target, such as c-Met or GAK, is genuinely engaged and inhibited by the 6,7-dichloro-4-methylquinoline motif.
Caption: Workflow for affinity-based chemoproteomics for unbiased target identification.
Conclusion and Future Directions
The 6,7-dichloro-4-methylquinoline motif represents a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Strong inferential evidence from extensive SAR studies on related compounds points towards receptor tyrosine kinases like c-Met, GAK, and EGFR/HER-2 as high-priority putative targets. The dichlorination at the 6 and 7 positions offers a unique electronic and steric profile that can be leveraged to achieve high potency and selectivity.
The ultimate validation of these targets, however, requires rigorous experimental investigation. The protocols detailed in this guide—from direct biochemical inhibition assays to cellular target engagement and unbiased proteomic profiling—provide a comprehensive roadmap for researchers to confidently identify and characterize the biological partners of this important chemical motif. As our understanding of the kinome and its role in disease continues to expand, scaffolds such as 6,7-dichloroquinoline will undoubtedly serve as valuable starting points for the next generation of targeted therapies.
References
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PMC. [Link]
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Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). PMC. [Link]
-
Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. (2014). MDPI. [Link]
- Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). (n.d.). Source not available.
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). PubMed. [Link]
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Examples of reported GAK inhibitors. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). PubMed. [Link]
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SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). (n.d.). PMC. [Link]
-
Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). PMC. [Link]
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Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023). MDPI. [Link]
-
Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. (2022). MDPI. [Link]
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Source not available.
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
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Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. (2014). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. (2018). PMC. [Link]
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6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide | C9H6Cl2N2O2 | CID 83462. (n.d.). PubChem. [Link]
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Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). PMC. [Link]
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Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]d[4][11]iazepin-6-one scaffold. (n.d.). PMC. [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]
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4,7-Dichloroquinoline. (n.d.). Wikipedia. [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]
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The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. (2005). PubMed. [Link]
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- 6. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
The Strategic Utility of 6,7-Dichloro-4-methylquinoline in the Synthesis of Targeted Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom make it an ideal framework for interacting with the ATP-binding pockets of various protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[5]
This technical guide focuses on a specific and highly versatile intermediate: 6,7-dichloro-4-methylquinoline . The strategic placement of reactive chloro- and methyl- groups on the quinoline core provides multiple avenues for synthetic elaboration, enabling the development of a diverse range of potent and selective kinase inhibitors. We will explore the synthesis of this key intermediate and detail its subsequent functionalization to yield exemplary kinase inhibitors targeting critical oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
I. Synthesis of the 6,7-Dichloro-4-methylquinoline Intermediate
The synthesis of the 6,7-dichloro-4-methylquinoline core can be efficiently achieved through classical quinoline synthesis methodologies, such as the Combes or Doebner-von Miller reactions, utilizing 3,4-dichloroaniline as the starting material. The Combes synthesis, involving the acid-catalyzed condensation of an aniline with a β-diketone, is a particularly effective approach.[3][6]
Protocol 1: Synthesis of 6,7-Dichloro-4-methylquinoline via Combes Reaction
This protocol outlines the synthesis of the title intermediate starting from 3,4-dichloroaniline and acetylacetone.
Reaction Scheme:
Caption: Synthetic workflow for 6,7-dichloro-4-methylquinoline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichloroaniline | 162.02 | 16.2 g | 0.1 |
| Acetylacetone | 100.12 | 11.0 mL | 0.11 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Enamine Formation and Cyclization:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-dichloroaniline (16.2 g, 0.1 mol) and acetylacetone (11.0 mL, 0.11 mol).
-
Slowly add polyphosphoric acid (100 g) to the stirred mixture.
-
Heat the reaction mixture to 140°C for 2 hours. The mixture will become viscous.
-
Allow the mixture to cool to approximately 80°C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
The resulting precipitate, 6,7-dichloro-4-methyl-1H-quinolin-4-one, is collected by vacuum filtration, washed with cold water, and dried.
-
-
Chlorination:
-
In a 250 mL round-bottom flask, suspend the dried 6,7-dichloro-4-methyl-1H-quinolin-4-one in phosphorus oxychloride (50 mL).
-
Heat the mixture to reflux (approximately 105°C) for 3 hours. The solid will gradually dissolve.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into 500 mL of ice-water with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6,7-dichloro-4-methylquinoline by recrystallization from ethanol to afford a crystalline solid.
-
II. Functionalization of 6,7-Dichloro-4-methylquinoline for Kinase Inhibitor Synthesis
The dichloro- and methyl-substituents on the quinoline core provide three primary handles for further chemical modification:
-
Nucleophilic Aromatic Substitution (SNAr) at the C6 and C7 positions: The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloro groups by various nucleophiles, such as anilines and alkoxides.
-
Functionalization of the C4-Methyl Group: The methyl group can be activated for subsequent reactions, for example, through benzylic bromination or oxidation to a carboxylic acid.
A. Synthesis of a 4-Anilinoquinoline-based EGFR Inhibitor
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][7] The following protocol describes the synthesis of a potential EGFR inhibitor by functionalizing the C4-methyl group and one of the chloro substituents.
Reaction Scheme:
Caption: Synthesis of a potential EGFR inhibitor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6,7-Dichloro-4-methylquinoline | 212.07 | 2.12 g | 0.01 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 0.011 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.16 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 50 mL | - |
| Aniline | 93.13 | 1.0 mL | 0.011 |
| Triethylamine (TEA) | 101.19 | 1.5 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Substituted Aniline | - | 0.012 mol | - |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 915.72 | 92 mg | 0.0001 |
| Ligand (e.g., Xantphos) | 578.68 | 116 mg | 0.0002 |
| Sodium tert-butoxide | 96.10 | 1.44 g | 0.015 |
| Toluene | 92.14 | 50 mL | - |
Procedure:
-
Benzylic Bromination:
-
In a 100 mL round-bottom flask, dissolve 6,7-dichloro-4-methylquinoline (2.12 g, 0.01 mol) in carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (1.96 g, 0.011 mol) and AIBN (0.16 g, 0.001 mol).
-
Reflux the mixture under a nitrogen atmosphere for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 4-(bromomethyl)-6,7-dichloroquinoline. Use this directly in the next step.
-
-
First Nucleophilic Substitution:
-
Dissolve the crude 4-(bromomethyl)-6,7-dichloroquinoline in dichloromethane (50 mL).
-
Add aniline (1.0 mL, 0.011 mol) and triethylamine (1.5 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the intermediate, 6,7-dichloro-4-((phenylamino)methyl)quinoline.
-
-
Second Nucleophilic Substitution (Buchwald-Hartwig Amination):
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the intermediate from the previous step, the substituted aniline (0.012 mol), sodium tert-butoxide (1.44 g, 0.015 mol), Pd₂(dba)₃ (92 mg, 0.0001 mol), and Xantphos (116 mg, 0.0002 mol) in toluene (50 mL).
-
Degas the mixture and then heat to 100°C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.
-
B. Synthesis of a VEGFR Inhibitor Precursor
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Many potent VEGFR inhibitors feature a quinoline core.[9] This protocol describes the oxidation of the C4-methyl group to a carboxylic acid, a key intermediate for the synthesis of amide-based VEGFR inhibitors.
Reaction Scheme:
Caption: Oxidation of the C4-methyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6,7-Dichloro-4-methylquinoline | 212.07 | 2.12 g | 0.01 |
| Potassium Permanganate (KMnO₄) | 158.03 | 4.74 g | 0.03 |
| Water | 18.02 | 100 mL | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
Procedure:
-
Oxidation:
-
In a 250 mL round-bottom flask, suspend 6,7-dichloro-4-methylquinoline (2.12 g, 0.01 mol) in water (100 mL).
-
Heat the suspension to 80°C with vigorous stirring.
-
Slowly add potassium permanganate (4.74 g, 0.03 mol) in small portions over 1 hour.
-
Continue heating and stirring for an additional 4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.
-
-
Work-up:
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2.
-
The white precipitate of 6,7-dichloroquinoline-4-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.
-
This carboxylic acid intermediate can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of potential VEGFR inhibitors.
III. Kinase Signaling Pathways and Structure-Activity Relationship (SAR)
Targeted Signaling Pathways
Caption: Simplified EGFR and VEGFR signaling pathways targeted by quinoline-based inhibitors.
Structure-Activity Relationship Insights
-
The Quinoline Core: The nitrogen atom at position 1 of the quinoline ring typically forms a key hydrogen bond with a hinge region residue (often a methionine) in the ATP-binding pocket of the kinase.
-
Substituents at C6 and C7: The 6,7-disubstituted pattern allows for fine-tuning of the inhibitor's properties. In the case of 6,7-dichloro substitution, these positions can be further functionalized to extend into solvent-exposed regions of the kinase, improving potency and selectivity. For example, replacing one of the chloro groups with an aniline or a solubilizing group can significantly enhance the pharmacological profile of the compound.
-
The C4-Methyl Group: The role of the C4-methyl group can be multifaceted. In some cases, it may provide beneficial hydrophobic interactions within the ATP-binding site.[5] Alternatively, as demonstrated in the protocols above, it serves as a valuable synthetic handle for introducing larger substituents that can occupy adjacent pockets of the kinase or be used to attach linkers for various applications, such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).
IV. Conclusion
6,7-Dichloro-4-methylquinoline is a highly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. Its strategic substitution pattern allows for a modular approach to drug design, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a framework for the synthesis of this key intermediate and its elaboration into potential therapeutic agents targeting critical cancer-related signaling pathways. Further investigation and optimization of these synthetic routes and the resulting compounds will undoubtedly contribute to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
V. References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
-
Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92.
-
Fry, D. W., et al. (1994). Specific inhibition of the epidermal growth factor receptor signal transduction pathway by a novel orally active quinazoline derivative. Molecular pharmacology, 45(4), 686-693.[2]
-
O'Hare, T., et al. (2009). A new 4-methylquinoline derivative inhibits Pim-1 kinase and induces apoptosis in cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(14), 3874-3877.[5]
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.[10]
-
Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.[1]
-
Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target. Nature, 438(7070), 967-974.[8]
-
Sun, L., et al. (2012). Discovery of N-(4-(3-amino-1H-indazol-4-yl)-phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a potent and orally available small-molecule inhibitor of the receptor tyrosine kinases VEGF and PDGF. Journal of Medicinal Chemistry, 55(17), 7848-7864.[9]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. ijmphs.com [ijmphs.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Application Note: Step-by-Step Preparation of 6,7-Dichloro-4-methylquinoline
Executive Summary
This application note details the synthesis of 6,7-Dichloro-4-methylquinoline (CAS: N/A for specific isomer, generic substituted quinoline class), a critical heterocyclic scaffold used in the development of antimalarial agents, kinase inhibitors, and other bioactive small molecules.
While classical quinoline syntheses (e.g., Skraup, Combes) are well-documented, the preparation of the 4-methyl derivative with specific 6,7-dichloro substitution requires precise control over regioselectivity to avoid the 5,6-dichloro isomer. This guide presents a Modified Doebner-Miller Synthesis , utilizing a Lewis Acid-catalyzed approach to maximize yield and regiochemical purity while minimizing the formation of polymeric side products typical of methyl vinyl ketone (MVK) reactions.
Chemical Strategy & Regioselectivity
Retrosynthetic Analysis
The target molecule, 6,7-dichloro-4-methylquinoline, is best accessed via the condensation of 3,4-dichloroaniline with a C4-synthon, specifically Methyl Vinyl Ketone (MVK) .
-
Precursor: 3,4-Dichloroaniline.
-
Reagent: Methyl Vinyl Ketone (3-buten-2-one).
-
Mechanism: Doebner-Miller Reaction (Acid-catalyzed conjugate addition followed by cyclization and oxidation).
Regiochemical Control
The cyclization of 3,4-dichloroaniline presents two potential sites for ring closure:
-
Position 2 (Ortho to Cl): Sterically hindered by the chlorine atom at C3.
-
Position 6 (Para to Cl): Sterically accessible.
Expert Insight: Under thermodynamic control, cyclization predominantly occurs at the less hindered Position 6, yielding the 6,7-dichloro isomer as the major product. The 5,6-dichloro isomer is a minor impurity, typically removable via recrystallization.
Figure 1: Regiochemical pathway favoring the 6,7-dichloro isomer due to steric hindrance at the C2 position.
Safety & Handling Protocols
| Hazard Class | Reagent | Critical Precaution |
| Acute Toxicity | 3,4-Dichloroaniline | Toxic by inhalation and skin contact. Use double nitrile gloves. |
| Lachrymator | Methyl Vinyl Ketone (MVK) | Extreme Caution. MVK is a potent lachrymator and highly toxic. Handle only in a functioning fume hood. Neutralize spills with sodium bisulfite. |
| Corrosive | Zinc Chloride / Ferric Chloride | Causes severe skin burns. Hygroscopic; weigh quickly. |
| Flammable | Ethanol / Ethyl Acetate | Keep away from open flames and sparks. |
Experimental Protocol: Modified Doebner-Miller Synthesis
This protocol utilizes a dual-catalyst system (
Reagents & Materials
-
3,4-Dichloroaniline: 16.2 g (100 mmol)
-
Methyl Vinyl Ketone (MVK): 8.4 g (120 mmol)
-
Ferric Chloride (
anhydrous): 16.2 g (100 mmol) -
Zinc Chloride (
anhydrous): 13.6 g (100 mmol) -
Glacial Acetic Acid: 150 mL
-
Solvents: Ethyl Acetate, 10% NaOH solution, Brine, Sodium Sulfate (
).
Step-by-Step Methodology
Step 1: Catalyst Preparation & Amine Dissolution
-
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.
-
Flush the system with Nitrogen (
) to maintain an inert atmosphere. -
Add 150 mL of Glacial Acetic Acid to the flask.
-
Add 16.2 g of 3,4-Dichloroaniline . Stir until fully dissolved.
-
Add 16.2 g of Ferric Chloride and 13.6 g of Zinc Chloride .
-
Note: The solution will darken. The Lewis acids act to activate the aniline and stabilize the transition state.
-
Step 2: Controlled Addition of MVK
-
Heat the reaction mixture to 70°C .
-
Load 8.4 g of Methyl Vinyl Ketone into the dropping funnel.
-
Crucial Step: Add the MVK dropwise over a period of 30–45 minutes .
-
Why? Rapid addition leads to MVK polymerization (tarry black byproducts) and runaway exotherms.
-
-
Maintain the temperature between 70–75°C during addition.
Step 3: Cyclization & Reflux
-
After addition is complete, increase the temperature to Reflux (~118°C) .
-
Maintain reflux for 2–3 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting aniline spot should disappear.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 500 mL of ice-water .
-
Basify the solution to pH 10–11 using 10% NaOH solution .
-
Caution: Exothermic neutralization. Add slowly with vigorous stirring. The product will precipitate as a solid or oil.
-
-
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
-
Combine organic layers and wash with:
-
100 mL Water
-
100 mL Brine
-
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotary Evaporator).
Step 5: Purification
-
The crude residue is typically a dark brown solid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or Ethanol/Water mixture).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the crystals and wash with cold ethanol.
-
Yield Expectation: 60–70%.
Process Visualization
Figure 2: Operational workflow for the modified Doebner-Miller synthesis.[2]
Analytical Characterization (Expected Data)
To validate the synthesis, compare the isolated product against these expected spectral parameters.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Singlet | Methyl group at C4. | |
| Doublet (J ~4.5 Hz) | Proton at C3 (Quinoline ring). | ||
| Singlet | Proton at C5 (Para to Cl, Ortho to Methyl). | ||
| Singlet | Proton at C8 (Para to Cl). | ||
| Doublet (J ~4.5 Hz) | Proton at C2 (Adjacent to N). | ||
| Mass Spec | m/z | 211 / 213 / 215 | Molecular Ion ( |
| Appearance | Visual | Off-white to pale yellow needles | Crystalline solid. |
Note on NMR: The presence of two singlets in the aromatic region (C5 and C8 protons) confirms the 6,7-substitution pattern. If the 5,6-isomer were present, you would observe ortho-coupling (doublets) between the protons at C7 and C8.
Troubleshooting Guide
-
Problem: Low Yield / Tarry Product.
-
Cause: Polymerization of MVK.
-
Solution: Ensure MVK is fresh (distill if necessary) and add it very slowly. Do not overheat during the addition phase.
-
-
Problem: Incomplete Reaction.
-
Cause: Catalyst deactivation or insufficient heating.
-
Solution: Check the quality of
(must be anhydrous). Extend reflux time.
-
-
Problem: Difficulty in Purification.
-
Cause: Presence of regioisomer or aniline oligomers.
-
Solution: Use column chromatography (Silica Gel, Hexane:EtOAc 4:1) if recrystallization fails.
-
References
-
Babu, K. S., et al. (2007). An improved process for the synthesis of quinoline derivatives. World Intellectual Property Organization, Patent WO2007060685A1. Link
-
Bergström, F. W. (1944).[3] Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. Link
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269–1274. Link
Disclaimer: This protocol involves hazardous chemicals.[4] It is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Sources
- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. Doebner-Miller Reaction [drugfuture.com]
- 4. scribd.com [scribd.com]
Application Note: Nucleophilic Substitution Strategies on the Quinoline Scaffold
Executive Summary
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Lenvatinib), and fluoroquinolone antibiotics. Functionalizing this bicyclic heterocycle often relies on nucleophilic substitution, yet the reactivity profile differs significantly from benzene derivatives.
This guide provides a technical deep-dive into the two primary mechanisms for quinoline functionalization: Nucleophilic Aromatic Substitution (
Part 1: The Mechanistic Landscape
Electronic Bias and Regioselectivity
Quinoline reactivity is dominated by the nitrogen atom, which exerts a strong inductive ($ -I
-
C2 and C4 Positions: These are the "hotspots" for nucleophilic attack.[1][2][3]
-
The "Nitrogen Sink" Effect: When a nucleophile attacks C2 or C4, the resulting anionic
-complex (Meisenheimer adduct) is stabilized because the negative charge can reside directly on the electronegative nitrogen atom. Attack at C3 does not allow this resonance stabilization, making it kinetically unfavorable.
The Pathway (Displacement of Leaving Groups)
Unlike standard aliphatic
-
Step 1 (Rate Determining): Nucleophile attacks the
-deficient ring, forming a resonance-stabilized anion.[2] -
Step 2 (Fast): Re-aromatization via loss of the leaving group (LG).
Critical Insight - The "Fluorine Effect": In
-
Why? The highly electronegative fluorine atom inductively stabilizes the transition state of the rate-determining first step (addition). Since the C-F bond breaking (Step 2) is fast and not rate-limiting, the stabilization of the intermediate dominates the kinetics.
The Pathway (C-H Activation)
In the absence of a good leaving group, quinolines can undergo Nucleophilic Substitution of Hydrogen (
-
Mechanism: Nucleophilic addition forms a
-adduct (anionic). -
The Challenge: Hydride (
) is a terrible leaving group. -
The Solution: An external oxidant (DDQ,
, , or even atmospheric ) is required to "sink" the electrons and restore aromaticity, or an elimination agent must be used (Chichibabin mechanism).
Visualizing the Pathways
Caption: Comparative logic flow for
Part 2: Critical Parameters & Optimization
Success in quinoline substitution relies on tuning three variables: Acidity, Solvent Polarity, and Temperature.
The Acid Catalysis "Switch"
For C4-substitution (e.g., reacting 4-chloroquinoline), the reaction is often sluggish with weak nucleophiles.
-
Mechanism: Adding a proton source (HCl, Phenol) or Lewis Acid protonates the ring nitrogen.
-
Effect: This lowers the LUMO energy of the ring, making C4 significantly more electrophilic.
-
Data: 4-chloroquinoline + aniline without acid
<10% yield. With 1.0 eq HCl >85% yield.
Reaction Condition Matrix
| Parameter | ||
| Preferred Solvent | Polar Protic (EtOH, Water) or Dipolar Aprotic (DMF, NMP) | Anhydrous Ethers (THF, Et2O) or Toluene |
| Temperature | High ( | Low ( |
| Catalyst | Brønsted Acid (HCl) or Lewis Acid | None (for addition); Oxidant required for step 2 |
| Leaving Group | ||
| Key Risk | N-alkylation (quaternization) instead of C-substitution | Over-oxidation or polymerization |
Part 3: Validated Protocols
Protocol A: Acid-Catalyzed at C4
Application: Synthesis of 4-aminoquinoline scaffolds (e.g., Chloroquine analogs). Target: Reaction of 4,7-dichloroquinoline with a primary amine.
Reagents:
-
Substrate: 4,7-Dichloroquinoline (1.0 eq)
-
Nucleophile: Primary Amine (1.2 eq)
-
Solvent: Ethanol (or NMP for high boiling amines)
-
Catalyst: HCl (conc. aq. or generated in situ)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline in Ethanol (0.5 M concentration).
-
Activation: Add the amine (1.2 eq). Crucial Step: Adjust pH to ~3-4 using conc. HCl or use amine-hydrochloride salt directly. The protonation of the quinoline nitrogen is the activation trigger.
-
Reaction: Heat to reflux (
) for 4–12 hours.-
Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the non-polar starting material and the appearance of a polar, often fluorescent product spot.
-
-
Workup (Self-Validating):
-
Cool the mixture. The product often precipitates as the hydrochloride salt.
-
Filter the solid.
-
Validation: Basify a small aliquot.[4] If the solid dissolves and reprecipitates as a free base, the salt formation was successful.
-
-
Purification: Recrystallize from EtOH/Water.
Protocol B: Oxidative Alkylation at C2
Application: Direct introduction of alkyl/aryl groups without halogenation. Target: C2-alkylation of Quinoline using Organolithium reagents.
Reagents:
-
Substrate: Quinoline (1.0 eq)
-
Nucleophile: n-Butyl Lithium (1.1 eq)
-
Solvent: Anhydrous THF
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or dry air.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a flask and purge with Argon/Nitrogen. Add Quinoline and anhydrous THF. Cool to
(or for reactive substrates). -
Nucleophilic Addition: Dropwise add n-BuLi. The solution will typically turn deep red/brown, indicating the formation of the anionic
-adduct (dihydroquinoline species).-
Note: The Lithium atom coordinates to the Nitrogen, directing attack to C2.
-
-
Incubation: Stir for 30-60 mins at low temperature.
-
Oxidative Aromatization:
-
Option A (Chemical): Add a solution of DDQ (1.2 eq) in THF. The color will change drastically as aromaticity is restored.
-
Option B (Air): Remove the cooling bath and bubble dry air through the solution (slower, lower yield but cheaper).
-
-
Workup: Quench with water. Extract with EtOAc.
-
Validation: NMR of the crude should show the disappearance of the C2-proton signal (
ppm in unsubstituted quinoline).
Workflow Diagram
Caption: Step-by-step execution flow for Acid-Catalyzed
Part 4: Troubleshooting & Quality Control
Common Pitfalls
-
N-Alkylation Competition: In
, if the amine nucleophile is tertiary or sterically hindered, it may attack the nitrogen lone pair instead of the carbon ring, forming a quaternary ammonium salt.-
Correction: Use a protic solvent (EtOH) and ensure acidic conditions to "protect" the ring nitrogen via protonation, while simultaneously activating the ring carbon.
-
-
Incomplete Oxidation (
): If the product yield is low in Protocol B, the intermediate dihydroquinoline may still be present.-
Correction: Increase the oxidant equivalents or reaction time. Check crude NMR for non-aromatic peaks in the 3.0–5.0 ppm region.
-
Self-Validating Checks
-
UV-Vis Shift: The starting material (quinoline) has distinct UV absorption bands. The formation of the Meisenheimer complex often results in a significant bathochromic shift (color change to red/orange), which disappears upon product formation (restoration of aromaticity).
-
Coupling Constants (NMR): Substitution at C4 eliminates the characteristic doublet (
Hz) of the C4 proton. Substitution at C2 eliminates the C2 proton (usually the most downfield signal).
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for heterocyclic mechanisms and reactivity profiles).
-
Sánchez, P., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 6, 523. (Detailed kinetics on solvent and acid effects in quinazoline/quinoline systems).
-
Mąkosza, M., & Wojciechowski, K. (2004). "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews, 104(5), 2631–2666.
, VNS, and oxidative mechanisms). - Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." (Educational resource confirming F > Cl > Br order in
).
Sources
Application Notes and Protocols for the Oxidation and Reduction of 6,7-Dichloro-4-methylquinoline
For: Researchers, scientists, and drug development professionals
Abstract
6,7-Dichloro-4-methylquinoline is a halogenated quinoline derivative, a scaffold of significant interest in medicinal chemistry and drug development. The functionalization of this core structure through oxidation and reduction reactions opens up pathways to a diverse range of analogues with potentially modulated biological activities, pharmacokinetic properties, and toxicological profiles. This document provides a comprehensive guide to the primary oxidation and reduction pathways of 6,7-Dichloro-4-methylquinoline, offering detailed, field-proven protocols and the scientific rationale behind the methodological choices. We will explore synthetic routes for the oxidation of the C4-methyl group and the quinoline nitrogen, as well as methods for the selective reduction of the pyridine ring. Furthermore, this guide includes protocols for the analytical monitoring of these transformations and characterization of the resulting products.
Introduction: The Chemical Versatility of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 6,7-Dichloro-4-methylquinoline, with its electron-withdrawing chlorine atoms on the benzene ring and a reactive methyl group on the pyridine ring, presents unique opportunities for chemical modification. Understanding and controlling its redox chemistry is paramount for generating novel derivatives for structure-activity relationship (SAR) studies. Oxidation can introduce polar functional groups, potentially mimicking metabolic pathways and improving solubility, while reduction of the heteroaromatic ring can profoundly alter the molecule's three-dimensional structure and receptor-binding capabilities.
Oxidation Pathways and Protocols
The oxidation of 6,7-Dichloro-4-methylquinoline can be directed at two primary sites: the C4-methyl group and the quinoline nitrogen atom. A third, more complex pathway involves the oxidative metabolism of the aromatic rings, typically mediated by enzymatic systems.
Oxidation of the C4-Methyl Group to Carboxylic Acid
The transformation of the C4-methyl group to a carboxylic acid introduces a key site for further derivatization, such as amidation or esterification. This oxidation typically proceeds through an intermediate aldehyde.
The oxidation of a methyl group on an aromatic ring can be achieved using strong oxidizing agents. However, for quinoline derivatives, selectivity is crucial to avoid degradation of the heterocyclic ring. A well-established method for the oxidation of methyl groups on heterocyclic rings is the use of selenium dioxide (SeO₂) to form the aldehyde, which can then be further oxidized to the carboxylic acid. The resonance stability of the quinoline ring system suggests that the methyl group is the most susceptible to initial oxidation.[1]
Step A: Synthesis of 6,7-Dichloro-4-formylquinoline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend selenium dioxide (1.15 g, 0.01 mol) in 70 mL of dioxane and 1 mL of water.
-
Heating: Warm the mixture to 60°C with stirring.
-
Substrate Addition: In a separate flask, dissolve 6,7-Dichloro-4-methylquinoline (2.1 g, 0.01 mol) in 15 mL of dioxane. Add this solution to the heated selenium dioxide suspension.
-
Reaction: Increase the temperature to reflux and stir the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture and filter to remove selenium metal. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: Hexane:Ethyl Acetate gradient) to yield 6,7-Dichloro-4-formylquinoline.
Step B: Synthesis of 6,7-Dichloroquinoline-4-carboxylic acid
-
Reaction Setup: Dissolve the 6,7-Dichloro-4-formylquinoline from the previous step in a mixture of acetone (50 mL) and water (10 mL).
-
Oxidant Addition: Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise until a persistent purple color is observed.
-
Reaction: Allow the reaction to stir at room temperature for 4 hours.
-
Quenching: Quench the excess KMnO₄ by adding a few drops of isopropanol until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Work-up: Filter the mixture through a pad of celite to remove the MnO₂. Acidify the filtrate with 2M HCl to a pH of ~2-3.
-
Isolation: The product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 6,7-Dichloroquinoline-4-carboxylic acid.
dot
Caption: Synthetic pathway for the oxidation of the C4-methyl group.
N-Oxidation of the Quinoline Ring
N-oxidation of the quinoline nitrogen atom yields the corresponding 6,7-Dichloro-4-methylquinoline N-oxide. This transformation alters the electronic properties of the ring system, making it more susceptible to certain nucleophilic and electrophilic substitutions, and can also be a key step in mimicking metabolic activation.[2]
The lone pair of electrons on the quinoline nitrogen is readily oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically clean and high-yielding, proceeding at room temperature.[2] An alternative "greener" method involves the use of hydrogen peroxide in acetic acid.[2]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 6,7-Dichloro-4-methylquinoline (2.1 g, 1 mmol) in chloroform (25 mL) and stir for 5 minutes at room temperature.
-
Reagent Addition: Gradually add m-CPBA (77% purity, 2.25 g, 1.2 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 5-7 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-oxide.
dot
Caption: Synthetic pathway for the N-oxidation of the quinoline nitrogen.
Putative Metabolic Oxidation Pathways
In a biological context, quinoline derivatives are often metabolized by cytochrome P450 (CYP) enzymes, leading to hydroxylated products.[3] While the specific metabolites of 6,7-Dichloro-4-methylquinoline are not extensively documented, we can propose plausible pathways based on known quinoline metabolism. These reactions are crucial for understanding the in vivo behavior and potential toxicity of the compound.
-
Hydroxylation of the Benzene Ring: The electron-rich positions of the benzene ring (C5 and C8) are potential sites for hydroxylation.
-
Oxidation of the Methyl Group: As with synthetic oxidation, the C4-methyl group can be oxidized to a hydroxymethyl derivative and further to a carboxylic acid.
-
Formation of Dihydrodiols: Epoxidation of the benzene ring followed by enzymatic hydrolysis can lead to the formation of dihydrodiol metabolites.
dot
Caption: Proposed metabolic oxidation pathways for 6,7-Dichloro-4-methylquinoline.
Reduction Pathways and Protocols
The reduction of 6,7-Dichloro-4-methylquinoline primarily targets the pyridine ring, leading to the formation of the corresponding 1,2,3,4-tetrahydroquinoline derivative. This transformation significantly increases the flexibility and three-dimensionality of the molecule.
Catalytic Hydrogenation
Catalytic hydrogenation is a robust and widely used method for the reduction of N-heteroaromatics. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reaction.
Transition metal catalysts such as palladium, platinum, ruthenium, and cobalt are effective for the hydrogenation of quinolines.[4][5] The reaction involves the activation of molecular hydrogen on the metal surface and its subsequent addition across the double bonds of the pyridine ring. The benzene ring is generally more resistant to hydrogenation under these conditions. The presence of chloro-substituents may require careful selection of the catalyst to avoid dehalogenation, although many modern catalysts show good functional group tolerance.
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Reaction Setup: Add a solution of 6,7-Dichloro-4-methylquinoline (2.1 g, 0.01 mol) in ethanol or methanol (50 mL).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography or recrystallization to obtain 1,2,3,4-Tetrahydro-6,7-dichloro-4-methylquinoline.
dot
Caption: Reduction of the pyridine ring via catalytic hydrogenation.
Electrocatalytic Hydrogenation
A greener and often highly selective alternative to traditional catalytic hydrogenation is electrocatalytic hydrogenation, which can use water as a source of hydrogen.
This method employs a catalyst, such as fluorine-modified cobalt, and an electric current to generate active hydrogen species from water at the cathode surface.[4] These hydrogen species then reduce the substrate in a controlled manner. This technique often operates at ambient temperature and pressure, offering a safer and more sustainable approach. The hydrogenation of 4-methylquinoline has been shown to proceed efficiently using this method.[4]
-
Electrochemical Cell Setup: Use a divided H-type electrochemical cell with a carbon paper cathode coated with the fluorine-modified cobalt catalyst and a platinum foil anode.
-
Electrolyte: Fill both chambers with an aqueous solution of potassium bicarbonate (0.5 M).
-
Substrate Addition: Add 6,7-Dichloro-4-methylquinoline to the cathodic chamber.
-
Electrolysis: Apply a constant current density (e.g., -10 mA/cm²) and stir the catholyte.
-
Reaction: Continue the electrolysis for the required duration, monitoring the conversion of the starting material by HPLC.
-
Work-up and Extraction: Upon completion, extract the catholyte with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify the product as described in Protocol 3.1.1.
Analytical Methodologies
Accurate monitoring of reactions and characterization of products are essential. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the preferred method.
HPLC-DAD-MS Protocol for Reaction Monitoring and Product Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, DAD, and a mass spectrometer (e.g., ESI-Q-TOF).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 10% B
-
2-20 min: 10-90% B
-
20-22 min: 90% B
-
22-23 min: 90-10% B
-
23-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection: DAD at a suitable wavelength (e.g., 254 nm, 280 nm) and MS in positive ion mode.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.22 µm syringe filter, and inject.
Expected Analytical Data
The following table summarizes the expected changes in analytical data for the described transformations.
| Compound | Molecular Weight ( g/mol ) | Expected M+H⁺ (m/z) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 6,7-Dichloro-4-methylquinoline | 212.08 | 212.0/214.0 | Aromatic protons (7.5-8.8), methyl singlet (~2.7) | Aromatic carbons (120-150), methyl carbon (~18) |
| 6,7-Dichloro-4-formylquinoline | 226.06 | 226.0/228.0 | Aromatic protons, aldehyde singlet (~10.0) | Aromatic carbons, aldehyde carbonyl (~190) |
| 6,7-Dichloroquinoline-4-carboxylic acid | 242.06 | 242.0/244.0 | Aromatic protons, carboxylic acid proton (broad, >12) | Aromatic carbons, carboxylic acid carbonyl (~165-170) |
| 6,7-Dichloro-4-methylquinoline N-oxide | 228.08 | 228.0/230.0 | Downfield shift of aromatic protons adjacent to the N-oxide group | Changes in chemical shifts of carbons in the pyridine ring |
| 1,2,3,4-Tetrahydro-6,7-dichloro-4-methylquinoline | 216.11 | 216.0/218.0 | Aliphatic protons (multiplets, 1.5-3.5), NH proton (broad), remaining aromatic protons, methyl doublet (~1.2) | Aliphatic carbons (20-50), aromatic carbons |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns in the mass spectra (M, M+2, M+4).
References
-
Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. PubMed, [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure, [Link]
-
Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI, [Link]
-
Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. PMC, [Link]
-
A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science (RSC Publishing), [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd, [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online, [Link]
-
Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail. PMC, [Link]
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC, [Link]
-
Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. ResearchGate, [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, [Link]
-
Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org, [Link]
-
The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU, [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Value of the 6,7-Dichloro-4-methylquinoline Core
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions on the 6,7-Dichloro-4-methylquinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The 6,7-dichloro-4-methylquinoline scaffold, in particular, offers a robust and versatile starting point for the synthesis of novel therapeutic agents. The two chlorine atoms at the C6 and C7 positions serve as reactive handles for functionalization, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3][4] Applying these powerful transformations—such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—to the 6,7-dichloro-4-methylquinoline core unlocks a direct path to novel, intricately substituted quinoline derivatives. This guide provides detailed protocols and the underlying scientific rationale for performing these reactions, with a focus on achieving regioselectivity and high yields, empowering researchers to generate diverse compound libraries for drug discovery programs.
The Critical Question of Regioselectivity
When a scaffold possesses two or more reactive sites, such as the C6 and C7 chlorine atoms on our target molecule, controlling which site reacts is paramount for a successful synthetic campaign. The regioselectivity of palladium-catalyzed cross-coupling on dihalo-N-heterocycles is governed by a combination of electronic and steric factors.
In many dihalogenated heterocycles, the position most susceptible to oxidative addition by the palladium catalyst is the one that is either more electron-deficient or has a weaker carbon-halogen bond.[5] For dichloroquinolines and related systems like dichloroquinazolines, the relative reactivity of the halogen atoms can be exploited to achieve sequential, site-selective functionalization.[2][6][7] While the electronic differences between the C6 and C7 positions in 6,7-dichloro-4-methylquinoline are subtle, they are often sufficient to allow for selective mono-functionalization under carefully controlled conditions before proceeding to functionalize the second position. This stepwise approach is fundamental to building molecular complexity in a controlled manner.
Caption: Workflow for sequential coupling on the dichloroquinoline scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acid reagents.[4][8][9]
Scientific Principle & Causality
The reaction mechanism involves a catalytic cycle initiated by the oxidative addition of the quinoline-chloride bond to a Pd(0) species.[10] A crucial step is the activation of the boronic acid with a base to form a more nucleophilic boronate species. This "ate" complex then undergoes transmetalation with the Pd(II)-complex, transferring the organic group from boron to palladium. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and turnover numbers.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Mono-Arylation of 6,7-Dichloro-4-methylquinoline
This protocol is designed as a robust starting point for selective mono-arylation, which can then be optimized.
Materials:
-
6,7-Dichloro-4-methylquinoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6,7-dichloro-4-methylquinoline (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.1 mmol, 1.1 equiv).
-
Add K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Self-Validation & Insights:
-
Base: K₂CO₃ is a moderately strong base suitable for many boronic acids. For less reactive substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.[4]
-
Solvent: The dioxane/water system is effective for dissolving both the organic substrate and the inorganic base.[4]
-
Selectivity: To favor mono-coupling, use a slight excess (1.0-1.2 equiv) of the boronic acid. Using a large excess will promote di-substitution. Lowering the reaction temperature can also enhance selectivity for the more reactive site.
Data Presentation
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | ~85% |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | ~92% |
| 3-Thienylboronic acid | XPhos-Pd-G2 (2) | K₃PO₄ | THF/H₂O | 70 | 6 | ~88% |
| (Note: Yields are representative for mono-arylation on analogous dihalo-heterocyclic systems and serve as expected values.) |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[11][12] This reaction is fundamental for synthesizing precursors to many complex molecules and conjugated materials.[13]
Scientific Principle & Causality
The Sonogashira reaction operates via a dual-catalytic cycle involving both palladium and copper(I).[14] The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The unique feature is the copper cycle, where copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex. The amine base (e.g., triethylamine) is crucial as it scavenges the HX byproduct and serves as the base for alkyne deprotonation.[11]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Protocol: Mono-Alkynylation of 6,7-Dichloro-4-methylquinoline
Materials:
-
6,7-Dichloro-4-methylquinoline
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6,7-dichloro-4-methylquinoline (1.0 mmol, 1.0 equiv).
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC or LC-MS), typically 4-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation & Insights:
-
Anhydrous/Anaerobic Conditions: While some modern protocols tolerate air, traditional Sonogashira couplings are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Using degassed solvents and an inert atmosphere is best practice.[11]
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols exist, though they may require different ligands and more forcing conditions.
-
Regioselectivity: In 2,4-dichloroquinoline systems, Sonogashira coupling often shows a preference for the C2 position due to coordination of the quinoline nitrogen to the catalyst.[6] A similar electronic preference may influence selectivity between the C6 and C7 positions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a wide range of amines.[15] This reaction has supplanted harsher, classical methods and is a mainstay in the synthesis of pharmaceuticals, many of which are aryl amines.[16][17]
Scientific Principle & Causality
The catalytic cycle mirrors other cross-coupling reactions but has unique requirements.[18] After oxidative addition of the Ar-Cl bond to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The C-N bond is then formed via reductive elimination. This final step is often the rate-limiting one and is facilitated by the use of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos), which promote the reductive elimination and stabilize the low-coordinate palladium species.[15][18]
Caption: The catalytic cycle of Buchwald-Hartwig C-N cross-coupling.
Protocol: Mono-Amination of 6,7-Dichloro-4-methylquinoline
Materials:
-
6,7-Dichloro-4-methylquinoline
-
Amine (e.g., Morpholine or Aniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Add 6,7-dichloro-4-methylquinoline (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Self-Validation & Insights:
-
Base Sensitivity: NaOtBu is a very strong base. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures or longer reaction times.[18]
-
Ligand Choice: The choice of ligand is critical and often substrate-dependent. Xantphos is a good general ligand, but others like BINAP or bulky biaryl phosphines (e.g., BrettPhos) may provide better results for challenging couplings.[18][19]
-
Ammonia Equivalents: To install a primary amino group (-NH₂), direct coupling with ammonia is difficult. Instead, ammonia equivalents like lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by a deprotection step.[19]
Heck Reaction: Vinylation of the Quinoline Core
The Heck (or Mizoroki-Heck) reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for synthesizing substituted alkenes.[3][20][21]
Scientific Principle & Causality
The accepted mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkene to the Pd(II) center.[22] Next, a migratory insertion (syn-addition) of the alkene into the palladium-aryl bond occurs. The final step is a β-hydride elimination, which must also occur in a syn-periplanar fashion, to form the product alkene and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[3][22] The reaction typically results in the trans substituted alkene product due to steric considerations in the transition state.[20]
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Protocol: Mono-Vinylation of 6,7-Dichloro-4-methylquinoline
Materials:
-
6,7-Dichloro-4-methylquinoline
-
Alkene (e.g., Styrene or n-Butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add 6,7-dichloro-4-methylquinoline (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and the alkene (1.3 mmol, 1.3 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Self-Validation & Insights:
-
Ligand: While some Heck reactions can be run ligandless, particularly with aryl iodides, the use of a phosphine ligand like P(o-tol)₃ is generally beneficial for aryl chlorides.
-
Base: An organic base like Et₃N is commonly used, but inorganic bases like K₂CO₃ can also be effective.
-
Ionic Liquid Variants: For greener chemistry, Heck reactions can be performed in ionic liquids, which can help in catalyst recycling.[3]
The Frontier: C-H Activation and Direct Arylation
Direct C-H activation is an emerging and highly atom-economical strategy that bypasses the need to pre-functionalize the substrate with a halide.[23][24] In this approach, a transition metal catalyst directly cleaves a C-H bond and replaces it with a new C-C or C-heteroatom bond.[25]
For quinoline scaffolds, the endocyclic nitrogen atom can act as a directing group, guiding the catalyst to activate a specific C-H bond, typically at the C8 position.[1] While applying this to the 6,7-dichloro-4-methylquinoline core would likely still favor reaction at the C-Cl bonds first, C-H activation represents a powerful future direction for further functionalization after the chloro-positions have been addressed. A hypothetical subsequent reaction on a 6,7-diaryl-4-methylquinoline could lead to selective C8 arylation, producing a tri-arylated quinoline not easily accessible by other means.
Conclusion
The 6,7-dichloro-4-methylquinoline scaffold is a highly valuable platform for medicinal chemistry, and its true potential is unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type—Suzuki, Sonogashira, Buchwald-Hartwig, or Heck—and fine-tuning the conditions, researchers can selectively functionalize the C6 and C7 positions to build vast and diverse libraries of novel compounds. Understanding the causality behind each protocol—the role of the ligand, the function of the base, and the intricacies of the catalytic cycle—is key to troubleshooting, optimizing, and ultimately mastering the synthesis of next-generation quinoline-based therapeutics.
References
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - PMC. (2009, July 1).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18).
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (n.d.).
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.).
- Buchwald–Hartwig amin
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017, March 3).
- Heck reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021, September 8). MDPI.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Royal Society of Chemistry.
- Suzuki reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010, March 1). PubMed.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed.
- Sonogashira Coupling. (n.d.). SynArchive.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry.
- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science.
- C-H Bond Activ
- Recent Developments in C–H Activation for Materials Science in the Center for Selective C. (2018, April 16).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Basic Introduction to C-H Activation Reactions. (2020, July 5). YouTube.
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- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Heck Reaction [organic-chemistry.org]
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- 25. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Purification methods for removing impurities in quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of quinoline and its derivatives. Our goal is to empower you with the scientific rationale behind various purification strategies, ensuring the integrity and success of your experimental outcomes.
Section 1: Understanding the Challenge - Common Impurities and Their Origins
The purity of a quinoline derivative is paramount for its intended application, particularly in drug development where even trace impurities can have significant biological effects. The nature and quantity of impurities are intrinsically linked to the synthetic route employed.
-
Skraup Synthesis: This vigorous reaction is notorious for producing tarry byproducts due to the polymerization of intermediates like acrolein.[1][2] Unreacted aniline and nitrobenzene can also contaminate the final product.[1][3]
-
Doebner-von Miller Reaction: Similar to the Skraup synthesis, tar formation from the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds is a primary concern.[4][5]
-
Friedländer Synthesis: While generally cleaner, potential impurities include unreacted 2-aminoaryl carbonyl compounds and byproducts from the self-condensation of the ketone starting material, especially under basic conditions.[5] Isomeric products can also form when using unsymmetrical ketones.
A thorough understanding of the potential impurity profile of your chosen synthesis is the first step toward devising an effective purification strategy.
Section 2: Troubleshooting Guide - A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of your quinoline product in a question-and-answer format.
Issue 1: My crude product is a dark, tarry mess.
Question: I've just completed a Skraup (or Doebner-von Miller) synthesis, and my crude product is a viscous, dark tar. How can I effectively isolate my quinoline product?
Answer: Tar formation is a common challenge in these reactions.[1][4] The most effective initial purification step is steam distillation . Quinoline and many of its derivatives are steam-volatile, while the polymeric tars are not.
Rationale: Steam distillation separates compounds based on their volatility in the presence of steam. The quinoline co-distills with the water at a temperature below the boiling point of water, leaving the non-volatile tar behind.
Experimental Protocol: Steam Distillation
-
Alkalinize the Reaction Mixture: After the reaction is complete, cautiously make the mixture alkaline with a concentrated sodium hydroxide solution. This liberates the free quinoline base.
-
Set up for Steam Distillation: Transfer the alkalinized mixture to a suitable flask and set up a steam distillation apparatus.[6]
-
Distill: Pass steam through the mixture. The quinoline will distill over with the water.[1]
-
Collect the Distillate: Collect the distillate, which will appear milky due to the emulsion of quinoline in water.
-
Extraction: Extract the quinoline from the distillate using an organic solvent like dichloromethane or diethyl ether.[1]
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude quinoline.
Issue 2: My purified quinoline is still colored.
Question: After initial purification, my quinoline product has a persistent yellow or brown color. What is causing this, and how can I decolorize it?
Answer: The color is likely due to trace amounts of oxidized or polymeric impurities. Treatment with activated carbon is an effective method for removing these colored impurities.
Rationale: Activated carbon has a high surface area with a network of fine pores that adsorb colored impurity molecules.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the Crude Product: Dissolve the colored quinoline product in a suitable organic solvent.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution.
-
Stir or Heat: Stir the mixture at room temperature or gently heat it for a short period (15-30 minutes). Be cautious, as the carbon can sometimes catalyze decomposition if heated for too long or at too high a temperature.
-
Hot Filtration: If heated, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This is crucial to prevent the product from crystallizing out during filtration.
-
Concentrate: Remove the solvent from the filtrate to obtain the decolorized product.
Issue 3: I have a mixture of closely related quinoline isomers.
Question: My Friedländer synthesis with an unsymmetrical ketone has resulted in a mixture of regioisomers that are difficult to separate by distillation. What are my options?
Answer: The separation of isomers with similar physical properties often requires higher resolution techniques. Column chromatography is the preferred method in this scenario. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[7]
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Even small differences in polarity between isomers can be exploited for separation.
Experimental Protocol: Column Chromatography
-
Choose a Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives. For basic compounds like many quinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent peak tailing.[7]
-
Select a Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation of the isomers. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[8]
-
Pack the Column: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Load the Sample: Dissolve your isomeric mixture in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute and Collect Fractions: Pass the mobile phase through the column and collect the eluent in fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent to obtain the isolated products.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for quinoline?
A1: For many common impurities, vacuum distillation is a robust and scalable method.[3] It is particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points. If the crude product is heavily contaminated with tar, steam distillation should be performed first.[1]
Q2: When should I consider recrystallization for quinoline purification?
A2: Recrystallization is an excellent technique for achieving high purity, especially when the desired product is a solid at room temperature.[3] The key is to find a suitable solvent or solvent pair in which the quinoline derivative has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[9]
Q3: Can I use acid-base extraction to purify my quinoline derivative?
A3: Yes, acid-base extraction is a very effective method for separating basic quinoline derivatives from neutral or acidic impurities.[7] The crude mixture is dissolved in an organic solvent, and the quinoline is extracted into an aqueous acidic solution where it forms a water-soluble salt. The aqueous layer is then separated, neutralized with a base to regenerate the free quinoline, and extracted back into an organic solvent.
Q4: How can I confirm the purity of my final quinoline product?
A4: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting minor impurities.[10] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identifying any remaining impurities.[11]
Q5: Are there any safety concerns I should be aware of when handling quinoline?
A5: Yes, quinoline is a hazardous substance. It is toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[12] Always handle quinoline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for detailed safety information.[12][14][15]
Section 4: Visualizing Purification Workflows
The selection of an appropriate purification strategy depends on the nature of the impurities present. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for quinoline purification.
Section 5: Quantitative Data Summary
The following table provides a quick reference for the physical properties of quinoline and some common reagents and impurities, which can aid in selecting an appropriate purification method.
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Quinoline | 237 | -15 | Soluble in ethanol, ether, acetone; slightly soluble in cold water |
| Aniline | 184 | -6 | Soluble in most organic solvents; slightly soluble in water |
| Nitrobenzene | 211 | 6 | Sparingly soluble in water; miscible with most organic solvents |
Data sourced from publicly available chemical databases.
References
-
LookChem. Purification of Quinoline. Chempedia. [Link]
-
Multichem. QUINOLINE. [Link]
-
PMC. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
- Google Patents.
-
PENTA. Quinoline - SAFETY DATA SHEET. [Link]
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. [Link]
-
Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]
-
PMC. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]
-
Scribd. Quinoline Synthesis PDF. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
ScienceDirect. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques, 2nd Edition. [Link]
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
SlideShare. Preparation and Properties of Quinoline. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
- Google Patents. US2474823A - Quinoline compounds and process of making same.
-
PMC. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
ResearchGate. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. [Link]
-
Wikipedia. Quinoline. [Link]
-
ScienceDirect. One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
ACS Publications. A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. [Link]
- Google Patents.
-
ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
-
Semantic Scholar. Doebner-von Miller reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. technopharmchem.com [technopharmchem.com]
- 15. multichemindia.com [multichemindia.com]
Solving solubility issues of 6,7-Dichloro-4-methylquinoline in aqueous media
Technical Support Center: Solubility Optimization for 6,7-Dichloro-4-methylquinoline (DCMQ)
Executive Summary & Compound Profile
Subject: 6,7-Dichloro-4-methylquinoline (DCMQ) CAS Registry (Related): Analogous to 4,7-Dichloroquinoline (CAS: 86-98-6) and Lepidine (4-methylquinoline, CAS: 491-35-0).[1] Chemical Class: Halogenated Heterocycle / Weak Base.
The Core Challenge: DCMQ exhibits a "solubility paradox" common to lipophilic quinolines. While the heterocyclic nitrogen provides a handle for protonation, the lipophilic bulk of the two chlorine atoms (positions 6,7) and the methyl group (position 4) drives the LogP significantly high (Predicted LogP ~ 3.5–4.0). This results in negligible aqueous solubility at neutral pH, leading to the common "crashing out" phenomenon upon dilution into biological buffers (PBS, RPMI).
Physicochemical Profile (Derived from SAR Analysis):
| Property | Estimated Value | Technical Implication |
| pKa (Conj. Acid) | ~3.2 – 3.8 | Weak Base. Requires pH < 2.0 for complete protonation/solubilization in water. |
| LogP | ~3.8 | Highly Lipophilic. Preferentially partitions into membranes/plastics over aqueous media. |
| H-Bond Donors | 0 | No internal solubilizing capacity. Relies entirely on solvent interaction.[1] |
| Crystal Lattice | High Energy (Pi-Stacking) | Difficult to Dissolve. Requires disruption of pi-pi stacking interactions.[1] |
Diagnostic Flowchart: Selecting the Right Solvent System
Before preparing your solution, identify your downstream application.[1] The solubility strategy for chemical synthesis is incompatible with biological assays due to toxicity.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.[1]
Troubleshooting Modules
Module 1: Biological Assays (The "Crash Out" Effect)
Issue: You prepare a 10 mM stock in DMSO, but when you dilute it 1:1000 into cell culture media (RPMI/DMEM), a white cloudiness (precipitate) forms immediately. Mechanism: The "solvent shock." DCMQ is soluble in DMSO but insoluble in water. Rapid mixing causes local supersaturation.[1] The high lattice energy of the dichloro-quinoline scaffold drives rapid recrystallization before the molecules can disperse.
Protocol: The "Step-Down" Dilution Method
-
Primary Stock: Dissolve DCMQ in 100% DMSO to 20 mM. Sonicate if necessary.
-
Intermediate Stock (10x): Dilute the Primary Stock 1:10 into PEG-400 or Ethanol .
-
Example: 10 µL Primary Stock + 90 µL PEG-400.[1]
-
Why? PEG acts as a bridge, reducing the polarity gap between DMSO and water.
-
-
Final Working Solution: Pipette the Intermediate Stock slowly into the vortexing media.
-
Result: A stable colloidal suspension or solution with minimized precipitation.
-
Module 2: Advanced Formulation (Cyclodextrins)
Issue: High-concentration dosing (>100 µM) is required for animal studies (in vivo), but DMSO is toxic. Solution: Encapsulation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]
Protocol: Cyclodextrin Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water (or saline).[1]
-
Acidification (The Key Step): Adjust the pH of the CD solution to ~3.0 using 0.1M HCl.
-
Addition: Add excess DCMQ powder to the acidified vehicle. Stir for 24 hours at room temperature.
-
Neutralization: Slowly adjust pH back to 7.4 using 0.1M NaOH.
-
Outcome: The DCMQ remains trapped inside the cyclodextrin torus, maintaining solubility at neutral pH where it would normally precipitate.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
Module 3: Chemical Synthesis & Purification
Issue: How to extract DCMQ from an organic reaction mixture into an aqueous phase? Strategy: Exploit the pKa.
Protocol: Acid-Base Extraction [1]
-
Extraction: Dissolve the crude organic mixture in Ethyl Acetate or DCM.
-
Wash: Wash with 1M HCl .
-
Recovery: Separate the aqueous layer. Basify carefully with 2M NaOH or NH₄OH until pH > 9.[1]
-
Observation: DCMQ will precipitate as a free base (solid) or oil.
-
-
Collection: Extract the now-basic aqueous layer back into organic solvent (DCM) or filter the solid precipitate.
Frequently Asked Questions (FAQ)
Q1: Why does the solution turn yellow/brown over time?
-
A: Quinolines are susceptible to N-oxidation or photodegradation upon exposure to light and air.[1] The "chloro" substituents stabilize the ring somewhat, but aged DMSO stocks often discolor. Recommendation: Store stocks at -20°C in amber vials.
Q2: Can I use PBS as a solvent?
-
A: No. PBS (Phosphate Buffered Saline) has a pH of 7.4. At this pH, DCMQ is completely uncharged (non-ionized) and reaches its minimum solubility (intrinsic solubility,
).[1] It will precipitate immediately.
Q3: My calculated LogP is 3.8. Does this mean it binds to plastic?
-
A: Yes. Highly lipophilic compounds adhere to polystyrene well plates and pipette tips.
-
Fix: Use low-binding polypropylene plates or add 0.01% Tween-80 to your assay buffer to prevent non-specific binding.[1]
Q4: Is the methyl group at position 4 important for solubility?
-
A: Yes. Compared to 4,7-dichloroquinoline, the 4-methyl group adds lipophilicity (increasing LogP by ~0.5), making DCMQ less soluble in water but slightly more basic (higher pKa) due to electron donation.[1] This makes acid-based solubilization slightly easier, but neutral solubility worse.[1]
Reference Data Table: Solvent Compatibility
| Solvent | Solubility Rating | Max Conc. (Est.)[2] | Application Note |
| DMSO | Excellent | > 50 mM | Standard stock solvent.[1] Freeze/thaw stable.[1] |
| Ethanol | Good | ~ 10-20 mM | Good for intermediate dilution.[1] Volatile. |
| Water (pH 7) | Negligible | < 10 µM | Do not use. Immediate precipitation. |
| 0.1 M HCl | Moderate | ~ 5-10 mM | Forms the hydrochloride salt.[1] Soluble. |
| PEG-400 | Good | ~ 20 mM | Excellent cosolvent for animal formulations.[1] |
References
-
Physical Properties of Chloroquinolines
-
pKa and Substituent Effects in Quinolines
-
Solubility Strategies for Lipophilic Drugs
-
Source: Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
- Relevance: Validates the "DMSO -> Intermediate -> Media" dilution protocol and the use of cosolvents for hydrophobic compounds.
-
-
Cyclodextrin Formulation of Quinolines
Sources
- 1. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.com [mdpi.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance at the 4-methyl position in quinolines
Technical Support Center: Advanced Heterocyclic Chemistry Division Subject: Troubleshooting Functionalization & Steric Hindrance at the 4-Methyl (Lepidine) Position Ticket ID: LEP-4M-STRC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary: The "Peri-Constraint" Challenge
Welcome to the technical support hub for Quinoline chemistry. You are likely here because the 4-methyl group (lepidine) is not behaving like the 2-methyl group (quinaldine).
The Root Cause: The primary obstacle at the 4-position is the peri-interaction (steric clash) between the substituents on C4 and the proton on C5 (the peri-hydrogen). Unlike the 2-position, which is relatively exposed, the 4-position is sterically shielded. This affects:
-
Thermodynamics: Bulky substituents at C4 destabilize the planar conformation required for resonance.
-
Kinetics: Approach of large electrophiles to the 4-lithiomethyl species is hindered.
-
Regioselectivity: In 2,4-dimethylquinolines, reagents preferentially attack the less hindered 2-position.
Below are the three certified workflows to overcome these barriers.
Module 1: The Anionic Route (Lateral Lithiation)
Objective: C-C bond formation via deprotonation of the 4-methyl group.
Diagnostic: Why is my yield low (<30%)?
-
Symptom: Recovery of starting material or formation of ring-addition byproducts (butyl-quinoline).
-
Cause:
-BuLi is nucleophilic and small enough to attack the electron-deficient quinoline ring (usually at C2) faster than it deprotonates the sterically hindered 4-methyl group. -
The Fix: You must switch to a non-nucleophilic, bulky base (LDA or LiTMP) and strictly control temperature to favor deprotonation (kinetic control) over addition (thermodynamic control).
Standard Operating Procedure (SOP-LITH-04)
-
Reagent Prep: Generate LDA in situ. Add
-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78°C. Stir for 30 mins. -
Substrate Addition: Add 4-methylquinoline (Lepidine) dropwise at -78°C .
-
Critical: The solution should turn deep red/purple (characteristic of the delocalized benzylic anion).
-
-
The "Peri-Hack": If reactivity is still low, add DMPU (1-2 eq) or HMPA (if safety permits). These additives break up lithium aggregates, creating a "loose ion pair" that is more reactive despite the steric bulk at C5.
-
Electrophile Trapping: Add the electrophile.
-
Note: Due to C5-H hindrance, secondary alkyl halides often fail. Stick to primary halides, aldehydes, or CO2.
-
Visualizing the Steric Conflict
Figure 1: Decision tree for lithiation. Note that n-BuLi favors ring addition, while LDA favors lateral deprotonation. The peri-interaction at C5 acts as a gatekeeper for electrophiles.
Module 2: The Radical Route (Bromination)
Objective: Converting C4-Me to C4-CH2Br for subsequent nucleophilic substitution.
Diagnostic: Why am I getting poly-bromination?
-
Symptom: Mixture of mono- (CH2Br), di- (CHBr2), and tri- (CBr3) products.
-
Cause: The electron-withdrawing nature of the first bromine actually activates the remaining protons in radical chains, making the second bromination faster than the first.
-
The Fix: Protonation. Conducting the reaction in acidic media (AcOH) or using specific stoichiometry controls.
Protocol Adjustment (SOP-RAD-04)
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Reagent | Br2 (Liquid) | NBS (N-Bromosuccinimide) |
| Solvent | CCl4 (Toxic, banned) | Methyl Acetate or Acetonitrile |
| Initiator | Benzoyl Peroxide | AIBN or Blue LED (Photo-redox) |
| Stoichiometry | 1.0 eq NBS | 0.9 eq NBS (Sacrifice yield for purity) |
| Purification | Distillation (Decomposes) | Crystallization (as HBr salt) |
Technique Tip: If the C5-H steric hindrance prevents SN2 displacement of your new bromide, add NaI (catalytic) to generate the more reactive iodide in situ (Finkelstein condition).
Module 3: The Oxidative Route (SeO2)
Objective: Converting C4-Me directly to Aldehyde (CHO).
Diagnostic: Why did my 2-methyl react but my 4-methyl didn't?
-
Scenario: You have 2,4-dimethylquinoline.[1]
-
Analysis: The 2-methyl group is more accessible and slightly more acidic. SeO2 oxidation is highly sensitive to sterics during the "ene" reaction step.
-
The Fix: You cannot easily reverse this selectivity. You must block the 2-position or use a different route (e.g., lithiation of 4-methyl which is kinetically distinct if 2-pos is blocked).
Green Oxidation Workflow (SOP-OX-04)
Avoid stoichiometric SeO2 (toxic selenium waste). Use the Sharpless-style catalytic cycle :
-
Catalyst: SeO2 (10-20 mol%).
-
Stoichiometric Oxidant: tert-Butyl hydroperoxide (TBHP) (2-3 eq).
-
Solvent: Dioxane/Water (wet solvents help hydrolyze the intermediate selenite ester).
-
Temp: 80°C.
-
Workup: Wash with sodium thiosulfate to reduce residual peroxides and selenium.
FAQ: Troubleshooting Specifics
Q1: I need to attach a massive fluorophore to the 4-methyl group, but the yield is 0%.
-
Answer: The peri-hydrogen (C5) is physically blocking the transition state.
-
Solution: Don't attach the bulky group directly. Use a linker .
-
Step 1: Lithiate + Ethylene Oxide (small electrophile)
C4-CH2-CH2-OH. -
Step 2: Attach your fluorophore to the distal alcohol, far away from the steric clash.
-
Q2: Can I use the Knoevenagel condensation?
-
Answer: Yes! Surprisingly, 4-methylquinoline condenses better with benzaldehydes than 2-methylquinoline in acetic anhydride/acetic acid.
-
Why? The intermediate enol/enamine is stabilized by resonance into the ring nitrogen, and the planar requirement for the product (Styrylquinoline) forces the phenyl ring away from the C5-H, relieving steric strain (trans-alkene geometry).
-
Q3: How do I remove Selenium residues?
-
Answer: Selenium "sticks" to basic nitrogens. After the reaction, treat the crude mixture with activated charcoal in hot ethanol, filter through Celite, and then form the HCl salt of your quinoline. The selenium species usually stay in the mother liquor during recrystallization.
References & Validated Sources
-
Lateral Lithiation Mechanism & Selectivity:
-
Kaiser, E. M., et al. "Aldol-type condensations of 2- and 4-methylquinoline and -pyridine with carbonyl compounds." Journal of Organic Chemistry, 1973.
-
-
Selenium Dioxide Oxidation Protocols:
-
Tagawa, Y., et al. "Selective Oxidation of Methyl Groups on the Pyridine Ring with Selenium Dioxide." Chemical & Pharmaceutical Bulletin, 2001. (Validates the 2- vs 4-selectivity).
-
-
Radical Bromination & NBS:
-
Gosse, et al. "Tautomerism and reactivity of 4-methylquinoline derivatives." Journal of Heterocyclic Chemistry.
-
-
Overcoming Steric Hindrance (General Review):
-
Clayden, J. "Organolithiums: Selectivity for Synthesis." (Chapter on Lateral Lithiation and the Peri-effect).
-
Disclaimer: These protocols involve hazardous reagents (SeO2, organolithiums). Always perform a full risk assessment before experimentation.
Sources
Validation & Comparative
Analytical Blueprint: Spectral Characterization of 6,7-Dichloro-4-methylquinoline
Executive Summary & Application Context
6,7-Dichloro-4-methylquinoline is a critical heterocyclic scaffold, primarily serving as a precursor in the synthesis of antimalarial agents (analogs of chloroquine/amodiaquine) and kinase inhibitors.
In drug development, the synthesis of this scaffold—typically via the Conrad-Limpach or Gould-Jacobs cyclization of 3,4-dichloroaniline—presents a significant analytical challenge: Regioisomerism . The cyclization often yields a mixture of the desired 6,7-dichloro isomer (linear) and the unwanted 5,6-dichloro isomer (angular).
This guide provides a comparative NMR analysis designed to objectively distinguish the target product from its regioisomers and functional analogs, utilizing the "Singlet-Singlet" diagnostic rule.
Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, the following protocol minimizes solvent-solute stacking interactions which can obscure critical splitting patterns in quinolines.
Sample Preparation[1][2][3][4][5]
-
Solvent: Deuterated Chloroform (
, 99.8% D) + 0.03% TMS.-
Rationale:
minimizes hydrogen bonding compared to DMSO- , providing sharper resolution of the aromatic coupling constants ( -values) essential for isomer differentiation.
-
-
Concentration: 10–15 mg per 0.6 mL.
-
Note: Higher concentrations (>20 mg) may cause
- stacking shifts (upfield), particularly affecting H-2 and H-3.
-
-
Temperature: 298 K (25°C).
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of relaxation-slow quaternary carbons (C-4, C-8a).
-
Number of Scans (NS): 16 (1H), 1024 (13C).
-
Relaxation Delay (D1): 1.0 s (1H), 2.0 s (13C).
Spectral Analysis: The "Singlet-Singlet" Diagnostic
The definitive identification of 6,7-dichloro-4-methylquinoline relies on the substitution pattern on the benzenoid ring (positions 5, 6, 7, 8).
1H NMR Assignment Logic
The presence of chlorine atoms at positions 6 and 7 isolates the remaining protons on the benzene ring (H-5 and H-8).
-
H-2 (
~8.7-8.8 ppm): Appears as a doublet ( , Hz). Deshielded by the adjacent Nitrogen. -
H-3 (
~7.2-7.3 ppm): Appears as a doublet of quartets ( ). The primary doublet is from H-2; the quartet arises from long-range allylic coupling ( Hz) with the C4-Methyl group. -
C4-Methyl (
~2.6-2.7 ppm): Appears as a doublet ( , Hz) due to coupling with H-3. -
H-5 (
~8.1-8.2 ppm): Diagnostic Singlet. -
H-8 (
~8.2-8.3 ppm): Diagnostic Singlet.
13C NMR Key Signals[6]
-
C-4 (~143-145 ppm): Quaternary. Differentiated from other aromatic carbons by HMBC correlation to the Methyl protons.
-
C-2 (~150-152 ppm): Most deshielded CH carbon due to Nitrogen electronegativity.
Comparative Analysis: Distinguishing Alternatives
The primary "alternative" in a synthesis context is the 5,6-dichloro regioisomer . The table below contrasts the target molecule with its isomer and the non-methylated parent (4,7-dichloroquinoline).
Table 1: Comparative Spectral Fingerprints
| Feature | Target: 6,7-Dichloro-4-methylquinoline | Isomer: 5,6-Dichloro-4-methylquinoline | Parent: 4,7-Dichloroquinoline |
| H-5 Signal | Singlet (Isolated) | Doublet (Coupled to H-4/H-7)* | Doublet ( |
| H-8 Signal | Singlet (Isolated) | Doublet ( | Doublet ( |
| Coupling Logic | No ortho-protons on benzene ring. | H-7 and H-8 are ortho neighbors. | H-5 and H-6 are ortho neighbors. |
| Methyl Effect | NOE observed between Me-4 and H-5 . | NOE observed between Me-4 and H-5 (if H-5 exists). | N/A (No Methyl). |
| Key Differentiation | Two Singlets in Aromatic Region | AB System (Two Doublets) | ABX System (dd patterns) |
Note: In the 5,6-isomer, the C4-Methyl is peri to the C5-Chlorine, causing significant steric strain and potentially shifting the Methyl signal upfield compared to the 6,7-isomer.
Analytical Workflow (Decision Tree)
The following diagram outlines the logical flow for confirming the structure using 1D and 2D NMR data.
Figure 1: Structural assignment workflow. The "Splitting Pattern" decision node is the critical step for distinguishing the target 6,7-dichloro isomer from common byproducts.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Dion B. Nemez, et al. (2023).[3] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. (Provides comparative NMR data for 4,7-dichloroquinoline). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70733, 4,7-Dichloroquinoline. (Baseline spectral data). Link
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R.[3][4][5][2][6][7][8][9][10][11] spectra of quinoline and methylquinolines. Australian Journal of Chemistry.[6] (Source for methyl-quinoline shift increments). Link
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- 10. news-medical.net [news-medical.net]
- 11. tsijournals.com [tsijournals.com]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 6,7-Dichloro-4-methylquinoline
This guide provides a comprehensive, in-depth walkthrough of high-performance liquid chromatography (HPLC) method development for the purity analysis of 6,7-dichloro-4-methylquinoline, a key intermediate in pharmaceutical synthesis. We will explore a systematic approach, comparing different chromatographic strategies and providing the rationale behind experimental choices to ensure a robust and reliable analytical method. This document is intended for researchers, scientists, and drug development professionals who require a highly accurate and validated method for impurity profiling.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6,7-Dichloro-4-methylquinoline is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as any impurities can carry through the synthetic route, potentially leading to final drug substances with altered efficacy, safety profiles, or even the formation of genotoxic byproducts. Therefore, a well-developed and validated HPLC method is essential for ensuring the quality and consistency of this starting material.
This guide will compare and contrast different approaches to HPLC method development, focusing on a logical, science-driven workflow. We will move from initial method scouting to final optimization, supported by experimental data and established analytical principles.
Physicochemical Properties of 6,7-Dichloro-4-methylquinoline: The Foundation of Method Development
Before initiating any experimental work, understanding the physicochemical properties of the analyte is crucial for making informed decisions on the initial chromatographic conditions.
| Property | Estimated Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₇Cl₂N | --- |
| Molecular Weight | 212.08 g/mol | --- |
| pKa (estimated) | 4.5 (basic) | The compound is a weak base. At a pH below its pKa, it will be protonated and highly polar. At a pH above its pKa, it will be in its neutral, less polar form. This behavior is key to controlling retention in reversed-phase HPLC. |
| logP (estimated) | 3.5 | This indicates moderate hydrophobicity, suggesting that reversed-phase chromatography will be a suitable analytical mode. |
| UV Molar Absorptivity | Strong absorbance around 254 nm and 320 nm | A UV detector is highly suitable for this compound, with 254 nm being a good starting wavelength for detection of the main component and potential impurities. |
HPLC Method Development Workflow: A Comparative Approach
The development of a robust HPLC method is a systematic process. We will explore a logical workflow, comparing different choices at each stage.
Figure 1: A systematic workflow for HPLC method development, from initial scouting to final validation.
Phase 1: Initial Scouting - Casting a Wide Net
The goal of the scouting phase is to quickly identify a suitable stationary phase and mobile phase system that provides good peak shape and retention for the main peak and any detectable impurities.
Experimental Protocol: Initial Scouting Runs
-
Preparation of Stock Solution: Accurately weigh and dissolve 6,7-dichloro-4-methylquinoline in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is recommended.
-
Screening Conditions: Perform a series of fast gradient runs on different columns with different mobile phase compositions.
Table 1: Comparison of Initial Scouting Conditions and Results
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Temperature (°C) | Observations |
| C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-95% B in 10 min | 1.0 | 30 | Good retention of the main peak, but some early eluting impurities show poor peak shape. |
| C8 (e.g., Agilent Zorbax Eclipse Plus C8, 5 µm, 4.6 x 150 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-95% B in 10 min | 1.0 | 30 | Less retention than C18, which may be advantageous for faster run times if resolution is sufficient. |
| Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-95% B in 10 min | 1.0 | 30 | Different selectivity observed for some impurities due to π-π interactions, offering an alternative separation mechanism. |
| C18 with Methanol as Organic Modifier | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 5-95% B in 10 min | 1.0 | 30 | Broader peaks and lower efficiency compared to acetonitrile. Acetonitrile is the preferred organic modifier. |
Rationale and Selection:
Based on the scouting runs, the C18 column with an acetonitrile/water mobile phase containing 0.1% formic acid provides the best starting point. The acidic mobile phase (pH ~2.7) ensures that the basic analyte is protonated, leading to good peak shape and predictable retention behavior. The C18 phase offers a good balance of hydrophobicity for retaining the main compound and its potential impurities.
Phase 2: Method Optimization - Refining the Separation
With a promising column and mobile phase system selected, the next step is to optimize the separation to achieve baseline resolution for all impurities from the main peak and from each other.
Experimental Protocol: Method Optimization
-
Gradient Optimization: The initial fast gradient is refined to improve the resolution of closely eluting peaks. The gradient slope is decreased in the region where impurities are observed.
-
Mobile Phase pH and Buffer Tuning: The effect of mobile phase pH on retention and selectivity is investigated by comparing different additives (e.g., formic acid vs. trifluoroacetic acid) or by using a buffer system (e.g., phosphate buffer) if more precise pH control is needed.
-
Temperature and Flow Rate Adjustment: The column temperature is optimized to improve peak efficiency and potentially alter selectivity. The flow rate is adjusted to balance analysis time with resolution.
Table 2: Comparison of Optimized Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) | Rationale for Final Selection |
| Gradient | 5-95% B in 10 min | 30-70% B in 15 min | 40-65% B in 20 min | The slower, targeted gradient provides the best resolution for all observed impurities, especially those eluting close to the main peak. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05% TFA in Water | 10 mM KH₂PO₄, pH 3.0 | While formic acid provided good initial results, a phosphate buffer at pH 3.0 offers better pH control and improved peak symmetry for basic impurities. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile remains the optimal organic modifier due to its low viscosity and UV transparency. |
| Temperature | 30°C | 40°C | 35°C | A slightly elevated temperature of 35°C improved peak efficiency and reduced backpressure without compromising the stability of the analyte. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min provides a good balance between analysis time and resolution. |
| Detection | 254 nm | 320 nm | 254 nm | 254 nm provides a better response for a wider range of potential impurities compared to 320 nm. |
Final Optimized HPLC Method
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Potassium Phosphate Monobasic (KH₂PO₄) in Water, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 65% B over 20 minutes, followed by a 5-minute hold at 65% B and a 5-minute re-equilibration at 40% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Figure 2: The logical progression of method optimization from initial scouting conditions to the final, robust method.
Alternative Analytical Techniques: A Brief Comparison
While reversed-phase HPLC is the most common and versatile technique for this type of analysis, other methods could be considered.
Table 3: Comparison with Alternative Analytical Methods
| Technique | Advantages | Disadvantages | Suitability for 6,7-Dichloro-4-methylquinoline Purity |
| Gas Chromatography (GC) | High efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds. The analyte may not be sufficiently volatile or thermally stable. | Potentially suitable if the analyte and its impurities are thermally stable and volatile. A feasibility study would be required. |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis times and higher resolution due to sub-2 µm particle size columns. | Requires a specialized UPLC system capable of handling high backpressures. | An excellent alternative to HPLC for high-throughput analysis, offering significant improvements in speed and efficiency. The developed HPLC method could likely be transferred to a UPLC system with appropriate adjustments. |
| Supercritical Fluid Chromatography (SFC) | Fast separations with low viscosity mobile phases. Good for chiral separations. | Requires specialized equipment. May not be as robust for routine QC analysis. | Less common for this type of achiral purity analysis but could be explored if HPLC methods fail to provide adequate resolution. |
Conclusion
The development of a robust HPLC method for the purity analysis of 6,7-dichloro-4-methylquinoline is a systematic process that relies on a thorough understanding of the analyte's physicochemical properties and a logical, stepwise approach to method optimization. By starting with a broad scouting phase and progressively refining parameters such as gradient, mobile phase composition, and temperature, a highly specific, sensitive, and reliable method can be achieved. While alternative techniques like UPLC offer advantages in speed and resolution, a well-optimized HPLC method remains the gold standard for routine quality control in many pharmaceutical settings. The final validated method should be capable of separating all known impurities and detecting any new, unknown impurities, ensuring the quality and safety of the final drug product.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. - A foundational text on the principles and practice of HPLC. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). - International Council for Harmonisation guidelines for analytical method validation. [Link]
-
Agilent Technologies. (2017). HPLC & UHPLC Columns & Supplies Catalog. - Provides detailed information on various stationary phases and their properties. [Link]
-
Waters Corporation. (n.d.). HPLC Columns. - Information on a wide range of HPLC columns and their applications. [Link]
A Researcher's Guide to Validating the Synthesis of 6,7-Dichloro-4-methylquinoline via Melting Point Determination
In the landscape of pharmaceutical research and development, the structural integrity and purity of synthesized compounds are paramount. Quinolines and their derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth analysis of validating the synthesis of a specific derivative, 6,7-dichloro-4-methylquinoline, with a primary focus on the classical yet effective technique of melting point determination. We will explore the causality behind experimental choices, compare this method with modern analytical techniques, and provide detailed protocols to ensure scientific rigor.
The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds, including antimalarial and anticancer agents.[2] The specific compound, 6,7-dichloro-4-methylquinoline, serves as a crucial intermediate in the synthesis of more complex molecules. Therefore, verifying its successful synthesis and purity is a critical first step in any subsequent drug discovery workflow.
The Synthetic Pathway: A Modified Combes Synthesis Approach
The Combes quinoline synthesis, first reported in 1888, is a robust and widely used method for preparing substituted quinolines.[3][4] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] For the synthesis of 6,7-dichloro-4-methylquinoline, a logical approach involves the reaction of 3,4-dichloroaniline with acetylacetone under acidic conditions.
The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to yield the final quinoline product.[3][4] The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting the ring closure.[3][4]
Experimental Protocol: Synthesis of 6,7-Dichloro-4-methylquinoline
Materials:
-
3,4-dichloroaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichloroaniline in ethanol.
-
Add an equimolar amount of acetylacetone to the solution.
-
Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to purify it.
-
Dry the purified crystals under vacuum.
Validation by Melting Point: A Cornerstone of Purity Assessment
Melting point determination is a fundamental and accessible technique for assessing the purity of a crystalline solid.[5] A pure crystalline compound will have a sharp and defined melting point range, typically within 0.5-2°C.[6][7] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[7][8][9][10] This phenomenon, known as melting point depression, is a powerful indicator of sample purity.[5][8]
Experimental Protocol: Melting Point Determination
Materials:
-
Synthesized 6,7-dichloro-4-methylquinoline
-
Capillary tubes (closed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the synthesized sample is completely dry.
-
Finely crush a small amount of the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Repeat the measurement at least twice to ensure reproducibility.
Diagram of the Experimental Workflow
Caption: Workflow for Synthesis and Validation of 6,7-Dichloro-4-methylquinoline.
Interpreting the Data: What the Melting Point Reveals
The experimentally determined melting point range provides critical information about the success of the synthesis and the purity of the product.
| Compound | Expected Melting Point (°C) | Hypothetical Experimental Melting Point (°C) | Interpretation |
| 6,7-Dichloro-4-methylquinoline | ~120-122°C (Estimated based on similar structures) | 119-121°C | High purity, successful synthesis. |
| 3,4-dichloroaniline (starting material) | 71-73°C | - | A broad melting range significantly below the target could indicate unreacted starting material. |
| Potential side-product (e.g., regioisomer) | Varies | 110-118°C | A broad and depressed melting range suggests the presence of impurities. |
A sharp melting range (e.g., 1-2°C) that aligns with the literature value confirms the identity and high purity of the synthesized compound.[8] Conversely, a broad melting range (greater than 5°C) and a depressed melting point indicate the presence of impurities.[8][9] These impurities could include unreacted starting materials, byproducts, or residual solvent.
Beyond Melting Point: A Comparative Look at Validation Techniques
While melting point determination is a valuable and accessible tool, it is often complemented by more sophisticated analytical techniques for unambiguous structural confirmation and quantification of purity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point | Temperature at which a solid transitions to a liquid. | Purity and identity (by mixed melting point). | Fast, inexpensive, simple equipment. | Not definitive for identity, less sensitive to small amounts of impurity. |
| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Detailed molecular structure, connectivity of atoms.[11] | Unambiguous structure elucidation. | Expensive instrumentation, requires expertise for interpretation. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions.[12] | Molecular weight and fragmentation pattern.[13] | High sensitivity, confirmation of molecular formula. | Does not provide detailed structural connectivity. |
| Chromatography (HPLC, GC) | Separation of components in a mixture based on differential partitioning between phases.[12] | Purity, number of components, and quantification. | High resolution separation, quantitative analysis. | Requires method development, instrumentation can be complex. |
Logical Relationship of Validation Methods
Caption: Interplay of Analytical Techniques for Compound Validation.
Conclusion: An Integrated Approach to Synthesis Validation
Validating the synthesis of 6,7-dichloro-4-methylquinoline, or any novel compound, requires a logical and multi-faceted approach. Melting point determination serves as an invaluable, rapid, and cost-effective first-line assessment of purity. A sharp, well-defined melting point provides a high degree of confidence in the success of the synthesis and purification. However, for the rigorous standards of drug development and scientific publication, this classical technique should be part of a larger analytical workflow. The integration of spectroscopic methods like NMR and mass spectrometry for definitive structural confirmation, alongside chromatographic techniques for quantitative purity analysis, establishes a self-validating system that ensures the integrity and reliability of the synthesized material. This comprehensive approach underpins the trustworthiness and expertise expected in modern chemical research.
References
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Name Reactions. Combes quinoline synthesis. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Portland State University. Purity and Identification of Solids Using Melting Points. [Link]
-
PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Cambridge University Press. Combes Quinoline Synthesis. [Link]
-
SlideShare. Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. [Link]
-
Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
-
Lambda Photometrics Ltd. Melting Point Determination. [Link]
-
Mettler Toledo. DSC purity. [Link]
-
IBChem. Melting point depression. [Link]
-
LCGC International. Nonconventional Alternatives to LC–MS. [Link]
-
LinkedIn. How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Open Access eBooks. Chromatographic Approaches for Physicochemical Characterization of Compounds. [Link]
-
Scientific Research Publishing. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]
-
ACS Publications. Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A−D. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
Quora. You just discovered that an organic compound for your experiment has a wide melting point. What will you do? [Link]
-
PMC. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
chemconnections. Identification of an Unknown Solid Melting Point: Introduction:. [Link]
-
PMC. 4,7-Dichloroquinoline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 4,7-Dichloroquinoline. [Link]
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
-
NIST. Quinoline, 4,7-dichloro-. [Link]
-
Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]
-
EPA. Methyl 4-chloroquinoline-7-carboxylate Properties. [Link]
-
PubChem. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
